SR2211
描述
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-[4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKWAZUPPBMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359164-11-6 | |
| Record name | 1359164-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SR2211: A Potent and Selective RORγ Inverse Agonist for Therapeutic Development
An In-Depth Technical Guide
SR2211 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inverse agonist activity against the Retinoic acid receptor-related orphan receptor gamma (RORγ). This nuclear receptor plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Consequently, this compound has emerged as a valuable research tool and a potential therapeutic candidate for a range of autoimmune diseases and other inflammatory conditions.[1][2]
Core Function and Mechanism of Action
This compound functions by directly binding to the ligand-binding domain of RORγ, thereby modulating its transcriptional activity.[1][3] Unlike an agonist which would activate the receptor, or an antagonist which would block an agonist, this compound acts as an inverse agonist. This means it reduces the constitutive activity of RORγ, actively suppressing its baseline level of transcription.[1][4] The primary downstream effect of this inhibition is the suppression of IL-17 gene expression, a key driver of inflammation in various autoimmune pathologies.[1][4][5]
The selectivity of this compound for RORγ over other related nuclear receptors, such as RORα and LXRα, underscores its potential for targeted therapeutic intervention with a reduced risk of off-target effects.[3]
Signaling Pathway of RORγ Inhibition by this compound
The binding of this compound to RORγ initiates a cascade of molecular events that culminates in the repression of target gene transcription. This process involves the recruitment of co-repressor proteins to the RORγ complex on the DNA, which ultimately leads to a condensed chromatin state, rendering the target gene promoters inaccessible for transcription.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 105 nM | RORγ | Radioligand Binding Assay | [3][4] |
| IC50 | ~320 nM | RORγ | Cotransfection Assay | [1][3][4] |
Key Experimental Protocols
The functional characterization of this compound has been established through a series of key in vitro experiments. The detailed methodologies for these are outlined below.
RORγ Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the RORγ ligand-binding domain.
Methodology:
-
A scintillation proximity assay (SPA) format is utilized.
-
The RORγ ligand-binding domain is incubated with a radiolabeled ligand, [3H]T0901317.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to RORγ.
-
The displacement of the radioligand is measured by a reduction in the scintillation signal.
-
The Ki value is calculated from the competition binding curve using GraphPad Prism software.[5]
RORγ Cotransfection Assay
Objective: To measure the functional inhibition of RORγ transcriptional activity by this compound (IC50).
Methodology:
-
HEK293T cells are co-transfected with two plasmids:
-
A Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD).
-
A luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
After a 24-hour incubation period, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer.
-
The IC50 value is determined from the dose-response curve, representing the concentration of this compound that causes 50% inhibition of RORγ-mediated luciferase expression.[1]
IL-17 and IL-23R Gene Expression in EL-4 Cells
Objective: To assess the effect of this compound on the expression of RORγ target genes in a relevant cell line.
Methodology:
-
The murine T lymphocyte cell line, EL-4, is used as it can be stimulated to produce IL-17.
-
EL-4 cells are pre-treated with this compound (e.g., 5µM) or DMSO for 20 hours.[1]
-
Cells are then stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin (B1663694) for 5 hours to induce IL-17 expression.[1]
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of IL-17A and IL-23R, normalized to a housekeeping gene like GAPDH.[1]
Intracellular IL-17 Staining and Flow Cytometry
Objective: To quantify the inhibition of IL-17 protein production by this compound at a single-cell level.
Methodology:
-
EL-4 cells are pre-treated and stimulated as described in the gene expression protocol.
-
During the last 2 hours of stimulation, a protein transport inhibitor (e.g., BD GolgiPlug™) is added to the cell culture to allow for the intracellular accumulation of IL-17.[1]
-
Cells are harvested, fixed, and permeabilized.
-
The cells are then stained with a fluorescently labeled anti-IL-17 antibody.
-
The percentage of IL-17-positive cells and the mean fluorescence intensity are analyzed by flow cytometry.[1]
Experimental Workflow Diagrams
Gene Expression Analysis Workflow
Flow Cytometry Workflow for Intracellular IL-17
Conclusion
This compound is a well-characterized and potent selective inverse agonist of RORγ. Its ability to suppress the transcriptional activity of RORγ and consequently inhibit the production of the pro-inflammatory cytokine IL-17 makes it an invaluable tool for studying Th17 cell biology and a promising lead compound for the development of novel therapeutics for autoimmune diseases. The detailed experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working in this field. Further in vivo studies are crucial to fully elucidate the therapeutic potential of this compound.[1]
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
SR2211: A Potent and Selective RORγ Inverse Agonist for Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoic acid receptor-related orphan receptor gamma (RORγ), and its isoform RORγt, have emerged as critical regulators of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Th17 cells are key mediators in the pathophysiology of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2][3] Consequently, RORγt has become a highly sought-after therapeutic target for the development of novel immunomodulatory agents.[4][5][6] SR2211 is a potent and selective synthetic RORγ inverse agonist that has been instrumental in elucidating the therapeutic potential of targeting this pathway.[7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to RORγ and Th17 Cells
RORγt is a ligand-dependent transcription factor that is essential for the lineage specification of Th17 cells.[5][10] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).[11][12] This signaling cascade is pivotal for the pro-inflammatory function of Th17 cells. Genetic ablation of RORγt in animal models has been shown to impair Th17 cell differentiation and protect against the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][3] This has spurred the development of small molecule inhibitors, such as inverse agonists, that can suppress the transcriptional activity of RORγt.
This compound: A Selective RORγ Inverse Agonist
This compound is a small molecule that functions as a potent and selective inverse agonist of RORγ.[7][8][13] It binds directly to the ligand-binding domain (LBD) of RORγ, stabilizing an inactive conformation and thereby repressing its transcriptional activity.[1] This inverse agonism leads to a significant reduction in the production of IL-17 and other Th17-associated cytokines.
Mechanism of Action
This compound exerts its effects through the following mechanisms:
-
Direct Binding to RORγ LBD: this compound binds to the ligand-binding domain of RORγ with high affinity.[1][7]
-
Displacement of Coactivators: As an inverse agonist, this compound promotes the dissociation of coactivator proteins and may facilitate the recruitment of corepressor proteins to the RORγ complex, leading to transcriptional repression.
-
Stabilization of an Inactive Conformation: Hydrogen/deuterium exchange (HDX) mass spectrometry has shown that this compound binding reduces the conformational mobility of the RORγ LBD, suggesting stabilization of an inactive state.[1]
-
Suppression of Target Gene Expression: By inhibiting RORγ activity, this compound significantly reduces the expression of key Th17 signature genes, including Il17a and Il23r.[1][8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various in vitro assays.
| Parameter | Value | Assay Method | Reference |
| Ki | 105 nM | Radioligand Binding Assay | [1][7][8] |
| IC50 | ~320 nM | GAL4-RORγ LBD Cotransfection Assay | [1][7][8] |
Table 1: Binding Affinity and Potency of this compound
| Target | Effect of this compound (5µM) | Cell Line | Assay Method | Reference |
| IL-17A mRNA Expression | Significant Reduction | EL-4 | Quantitative Real-Time PCR | [1] |
| IL-23R mRNA Expression | Significant Inhibition | EL-4 | Quantitative Real-Time PCR | [1][8] |
| Intracellular IL-17 Protein | Significant Inhibition | EL-4 | Flow Cytometry | [1][8] |
Table 2: Effect of this compound on Th17-Associated Gene and Protein Expression
| Nuclear Receptor | Effect of this compound | Reference |
| RORα | No significant impact on transcriptional activity | [1][7] |
| LXRα | Minimal activation at high concentrations | [1][7] |
| FXR | No effect on transcriptional activity | [7] |
Table 3: Selectivity Profile of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity (Ki) of this compound for RORγ.
-
Materials:
-
GST-RORγ protein
-
[3H]-T1317 (radioligand)
-
This compound (or other test compounds)
-
Glutathione-YSi beads
-
Assay buffer
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare a solution containing 1 µg of GST-RORγ and Glutathione-YSi beads in the assay buffer.
-
Add increasing concentrations of this compound to the wells of a 96-well plate.
-
Add 5 nM of [3H]-T1317 to each well.
-
Add the GST-RORγ/bead solution to each well.
-
Incubate the plate for 20 hours.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent radioligand bound at each concentration of this compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[1]
-
GAL4-RORγ LBD Cotransfection Assay (Luciferase Reporter Assay)
This cell-based assay measures the functional activity of this compound as an inverse agonist.
-
Materials:
-
HEK293T cells
-
Expression plasmid for GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ LBD)
-
Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the GAL4-RORγ LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with increasing concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., DMSO-treated cells).
-
Determine the IC50 value from the dose-response curve.[1]
-
Intracellular IL-17 Staining by Flow Cytometry
This protocol is used to quantify the effect of this compound on IL-17 protein production in T cells.
-
Materials:
-
EL-4 murine T lymphocyte cell line
-
Phorbol myristate acetate (B1210297) (PMA) and ionomycin (B1663694)
-
This compound (or other test compounds)
-
Protein transport inhibitor (e.g., BD GolgiPlug™)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IL-17 antibody
-
Flow cytometer
-
-
Procedure:
-
Pre-treat EL-4 cells with this compound or vehicle (DMSO) for 20 hours.
-
Stimulate the cells with PMA and ionomycin for 3 hours.[1]
-
Add a protein transport inhibitor for the last 2 hours of stimulation to allow intracellular accumulation of IL-17.[1]
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain the cells with a fluorochrome-conjugated anti-IL-17 antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer to determine the percentage of IL-17 positive cells.[1]
-
Quantitative Real-Time PCR (qPCR) for Il17a Gene Expression
This method is used to measure the effect of this compound on the mRNA levels of Il17a.
-
Materials:
-
EL-4 cells
-
PMA and ionomycin
-
This compound (or other test compounds)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Il17a and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Procedure:
-
Pre-treat EL-4 cells with 5µM this compound or vehicle (DMSO) for 20 hours.[1]
-
Stimulate the cells with PMA and ionomycin for 5 hours.[1]
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Il17a and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Il17a mRNA, normalized to the housekeeping gene.[1]
-
Visualizations
Signaling Pathway
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Logical Relationship
Caption: this compound's role in the context of RORγt and autoimmunity.
Conclusion
This compound serves as a valuable research tool for investigating the role of the RORγt-Th17-IL-17 axis in health and disease. Its high potency and selectivity make it an excellent probe for studying the consequences of RORγ inhibition in various cellular and in vivo models of autoimmune and inflammatory disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RORγ and to aid in the development of next-generation immunomodulatory drugs.
References
- 1. biocompare.com [biocompare.com]
- 2. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bindingdb.org [bindingdb.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR2211 in Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, which produces pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). Consequently, RORγt has emerged as a promising therapeutic target for a range of autoimmune disorders. This technical guide focuses on SR2211, a potent and selective synthetic inverse agonist of RORγt. We will delve into its mechanism of action, present key experimental data, detail relevant methodologies, and visualize the underlying biological pathways and experimental workflows.
Introduction to RORγt and Th17 Cells in Autoimmunity
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells that play a crucial role in host defense against certain pathogens. However, their dysregulation is a hallmark of numerous autoimmune diseases, including multiple sclerosis (MS), rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.[1][2][3][4] The master regulator of Th17 cell differentiation is the transcription factor RORγt.[2][5] Upon activation of naive T cells in the presence of specific cytokines like TGF-β and IL-6, RORγt is upregulated and drives the expression of key Th17 signature genes, most notably IL17A and IL17F.[2][6] RORγt, along with the related receptor RORα, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of these target genes, initiating their transcription.[6] Given its central role, inhibiting the activity of RORγt presents a targeted approach to suppressing pathogenic Th17 responses and mitigating autoimmune inflammation.
This compound: A Selective RORγt Inverse Agonist
This compound is a synthetic, cell-permeable small molecule identified as a potent and selective inverse agonist of RORγ.[1][7][8] Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. RORγt exhibits a degree of ligand-independent activity, and this compound actively represses this basal transcriptional activity.
Mechanism of Action
This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of the RORγ protein.[1] This binding event induces a conformational change in the receptor that favors the recruitment of corepressor proteins over coactivator proteins.[9] The recruitment of corepressors to the RORγt transcriptional complex leads to the suppression of target gene expression, thereby inhibiting the production of IL-17 and other pro-inflammatory cytokines.[1] Importantly, this compound demonstrates high selectivity for RORγ over the closely related RORα, which is a key advantage in minimizing potential off-target effects.[1][8][10]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 105 nM | RORγ | Radioligand Binding Assay | [1][7][10] |
| IC50 | ~320 nM | RORγ | Gal4-RORγ LBD Cotransfection Assay | [1][7][11] |
Table 1: Binding Affinity and Potency of this compound for RORγ.
| Target | Effect of this compound | Concentration | Reference |
| RORα | No impact on transcriptional activity | Up to 10 µM | [1][10] |
| LXRα | Minimal activation (<5% compared to T1317) | 10 µM | [1][10] |
| FXR | No effect on transcriptional activity | Not specified | [10][11] |
Table 2: Selectivity Profile of this compound against other Nuclear Receptors.
Experimental Evidence for the Role of this compound in Autoimmunity
The therapeutic potential of this compound has been demonstrated in a variety of cellular and preclinical models of autoimmune disease.
Inhibition of Th17 Differentiation and Function
In vitro studies have consistently shown that this compound effectively suppresses the differentiation of naive CD4+ T cells into Th17 cells.[10][12] Furthermore, it directly inhibits the production of IL-17 from already differentiated Th17 cells and other cell types.[1][13]
| Cell Line/Type | Treatment | Effect | Reference |
| EL-4 (murine T lymphocyte) | 5µM this compound + PMA/ionomycin | Significant reduction in IL-17 and IL-23R gene expression | [1][7] |
| EL-4 (murine T lymphocyte) | This compound + PMA/ionomycin | Significant inhibition of intracellular IL-17 protein | [1] |
| Enriched naive CD4+ T cells | This compound under Th17 polarizing conditions | Significant inhibition of IL-17 production | [10][12] |
| RAW 264.7 (murine macrophage) | 5µM this compound + LPS | Inhibition of TNFα, IL-1β, and IL-6 expression | [10][13] |
Table 3: Cellular Effects of this compound on Inflammatory Cytokine Production.
Efficacy in Animal Models of Autoimmune Disease
The in vivo efficacy of this compound has been evaluated in mouse models of multiple sclerosis and rheumatoid arthritis.
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used mouse model for multiple sclerosis. Genetic ablation of RORγ has been shown to protect mice from developing EAE.[1][3][4] While direct studies on this compound in EAE are underway, a dual RORα/γ inverse agonist, SR1001, which is structurally related to this compound, was shown to delay the onset and reduce the severity of EAE symptoms.[1]
-
Collagen-Induced Arthritis (CIA): The CIA model is a preclinical model for rheumatoid arthritis. Administration of this compound to mice with CIA resulted in a statistically significant reduction in joint inflammation.[13][14] Mice treated with this compound also showed significantly reduced bone and cartilage erosion compared to untreated animals.[14]
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation
The following diagram illustrates the central role of RORγt in the differentiation of Th17 cells and the inhibitory effect of this compound.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RORγ Inverse Agonist, this compound The RORγ Inverse Agonist, this compound controls the biological activity of RORγ. | 1359164-11-6 [sigmaaldrich.com]
- 9. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. caymanchem.com [caymanchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nutritionreview.org [nutritionreview.org]
SR2211: A Potent Inverse Agonist of RORγt and its Impact on IL-17 Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3][4] The differentiation of T helper 17 (Th17) cells, the primary producers of IL-17, is critically dependent on the activity of the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t).[1][2][3] RORγt acts as a master regulator, driving the transcriptional activation of the IL17A and IL17F genes.[1][5] Consequently, targeting RORγt presents a promising therapeutic strategy for mitigating IL-17-driven inflammation. SR2211 is a potent and selective synthetic inverse agonist of RORγt that has been demonstrated to effectively suppress IL-17 production.[1][2][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its quantitative effects on IL-17 production, and detailed experimental protocols for its study.
Mechanism of Action: RORγt Inverse Agonism
This compound functions by directly binding to the ligand-binding domain (LBD) of RORγt.[7] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, this compound acts as an inverse agonist. This means it reduces the constitutive activity of RORγt, thereby repressing the transcription of its target genes, most notably IL17A and IL17F.[1][4][8] This inhibitory effect is highly selective for RORγ, with minimal activity observed on the related receptor RORα or other nuclear receptors such as LXRα and FXR.[9][10]
The binding of this compound to RORγt induces a conformational change in the receptor that favors the recruitment of co-repressors over co-activators, leading to the suppression of gene transcription at ROR response elements (ROREs) within the promoters of target genes like IL17A.[1]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| Ki (Binding Affinity) | 105 nM | Radioligand Binding Assay | [1][6][9][10] |
| IC50 (Inhibitory Concentration) | ~320 nM | Gal4-RORγ LBD Cotransfection Assay | [1][6][9][10] |
| RORγ Inhibition at 10 µM | >95% | Gal4-RORγ LBD Cotransfection Assay | [1] |
| IL-17 Promoter Suppression | >50% | RORγ-dependent IL-17 Promoter Assay | [1] |
Table 2: Effect of this compound on IL-17 and Related Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change/Inhibition | Reference |
| EL-4 (murine T lymphocyte) | 5 µM this compound | Il17a mRNA | Significant reduction | [1] |
| EL-4 (murine T lymphocyte) | 5 µM this compound | Il23r mRNA | Significant inhibition | [1][6] |
| Enriched naive CD4+ T cells | This compound | IL-17 production | Significant inhibition | [9] |
| Activated EL-4 mouse T lymphocytes | 5 µM this compound | IL-17 gene expression | Significant inhibition | [10] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression
| Cell Line | Treatment | Target Cytokine | Effect | Reference |
| LPS-stimulated RAW 264.7 cells | 5 µM this compound | TNFα | Inhibition of expression | [9] |
| LPS-stimulated RAW 264.7 cells | 5 µM this compound | IL-1β | Inhibition of expression | [9] |
| LPS-stimulated RAW 264.7 cells | 5 µM this compound | IL-6 | Inhibition of expression | [9] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of RORγt-mediated IL-17 Production and its Inhibition by this compound
The following diagram illustrates the signaling pathway leading to IL-17 production and the point of intervention for this compound.
Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.
Experimental Workflow for Assessing this compound's Effect on IL-17 Production
The diagram below outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on IL-17 production in a T-cell line.
Caption: Workflow for evaluating this compound's effect on IL-17 production.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: EL-4, a murine T lymphocyte cell line, is commonly used as it produces IL-17 upon stimulation.[1]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions are made in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included in the experiments.
-
Treatment Protocol:
-
Seed EL-4 cells in culture plates at a suitable density.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (e.g., for 20 hours).[1]
-
Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for a specified period (e.g., 3-5 hours) to induce IL-17 production.[1]
-
Measurement of IL-17 Gene Expression by Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Following treatment and stimulation, total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: The relative expression of the Il17a gene is quantified using qPCR with specific primers for Il17a and a housekeeping gene (e.g., GAPDH) for normalization.[1] The results are typically analyzed using the ΔΔCt method.
Measurement of Intracellular IL-17 Protein by Flow Cytometry
-
Protein Transport Inhibition: To allow for the intracellular accumulation of IL-17, a protein transport inhibitor (e.g., BD GolgiPlug™, which contains brefeldin A) is added to the cell culture for the final hours of stimulation (e.g., 2 hours).[1]
-
Cell Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain the cells with a fluorescently labeled anti-IL-17 antibody.
-
-
Flow Cytometry Analysis: The percentage of IL-17-producing cells and the mean fluorescence intensity are determined using a flow cytometer.[1]
Conclusion
This compound is a well-characterized, potent, and selective inverse agonist of RORγt. Its ability to effectively suppress the transcription of IL17A and subsequently reduce the production of IL-17 protein makes it a valuable tool for studying the role of the RORγt/IL-17 axis in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting this critical inflammatory pathway. Further in vivo studies are essential to fully elucidate the therapeutic utility of this compound and similar molecules for the treatment of autoimmune disorders.[1]
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. caymanchem.com [caymanchem.com]
The Discovery and Development of SR2211: A Potent and Selective RORγ Inverse Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] An isoform of RORγ, RORγt, is the master regulator of T helper 17 (Th17) cell differentiation, a lymphocyte lineage implicated in the pathogenesis of conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis through its production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Consequently, the identification of small molecule modulators that can suppress RORγt activity has been a major focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of SR2211, a potent and selective synthetic inverse agonist of RORγ.
Discovery and Synthesis
This compound was developed through a focused medicinal chemistry effort aimed at improving the properties of an earlier dual RORα/γ inverse agonist, SR1001.[1] The goal was to enhance selectivity for RORγ and improve pharmacokinetic properties. The chemical synthesis of this compound, chemically named 1,1,1,3,3,3-hexafluoro-2-(2-fluoro-4'-((4-(pyridin-4-ylmethyl)piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)propan-2-ol, has been described in detail.[1]
Mechanism of Action: A Selective RORγ Inverse Agonist
This compound functions as an inverse agonist of RORγ, meaning it reduces the constitutive activity of the receptor. This was demonstrated through a series of in vitro experiments that characterized its binding affinity, functional potency, and selectivity.
Quantitative Data Summary
The key quantitative metrics for this compound's activity are summarized in the table below.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 105 nM | RORγ | Radioligand Binding Assay | [1][3] |
| IC50 | ~320 nM | RORγ | Gal4-RORγ LBD Cotransfection Assay | [1][3][4] |
Key Preclinical Experiments and Protocols
The characterization of this compound involved several key in vitro and in vivo experiments to establish its mechanism of action, potency, selectivity, and preliminary efficacy.
In Vitro Characterization
1. Radioligand Binding Assay
This assay was performed to determine the binding affinity of this compound to the RORγ ligand-binding domain (LBD).[1]
-
Principle: A competition binding assay was used, where the ability of increasing concentrations of this compound to displace a radiolabeled ligand ([3H]T0901317, also known as T1317) from the purified GST-RORγ-LBD protein was measured.[1] The assay was performed in a Scintillation Proximity Assay (SPA) format.[1]
-
Protocol:
-
A reaction mixture was prepared containing 0.25 mg of Glutathione YSI beads, 1 μg of GST-RORγ-LBD, and 5 nM of [3H]T1317 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, 0.01% BSA, and complete protease inhibitor).[1]
-
Varying concentrations of this compound were added to the mixture.[1]
-
The components were incubated for 20 hours with gentle mixing.[1]
-
The amount of bound radioligand was quantified using a TopCount scintillation counter.[1]
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation and GraphPad Prism software.[1]
-
2. Cotransfection Reporter Assays
These cell-based assays were crucial for determining the functional activity of this compound as an inverse agonist and for assessing its selectivity.[1]
-
Principle: HEK293T cells were co-transfected with plasmids encoding for a chimeric receptor (Gal4 DNA binding domain fused to the RORγ LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). The inverse agonist activity of this compound was measured as a decrease in luciferase expression.[1] A similar approach was used with full-length RORγ and a ROR response element (RORE) driving luciferase expression.[1]
-
Protocol (Gal4-RORγ LBD Assay):
-
HEK293T cells were maintained in DMEM supplemented with 10% fetal bovine serum.[1]
-
Cells were co-transfected in bulk (1x106 cells in a 6 cm plate) with a 1:1 ratio of the Gal4-RORγ LBD expression plasmid and the UAS-luciferase reporter plasmid using FuGene6 transfection reagent (1:3 DNA to lipid ratio).[5]
-
The following day, cells were replated into 384-well plates at a density of 10,000 cells per well.[5]
-
After 4 hours, cells were treated with various concentrations of this compound or DMSO as a vehicle control.[5]
-
Following a 20-hour incubation, luciferase activity was measured using the BriteLite Plus reagent and an Envision plate reader.[5]
-
Data was normalized to the DMSO-treated cells to determine the fold change in luciferase activity.[5]
-
-
Selectivity Profiling: To assess selectivity, similar cotransfection assays were performed using the LBDs of other nuclear receptors, including RORα, LXRα, and FXR.[1] this compound showed minimal to no activity on these receptors, demonstrating its selectivity for RORγ.[1]
3. IL-17 and IL-23R Expression in EL-4 Cells
To confirm the functional consequence of RORγ inhibition in a relevant cell type, the effect of this compound on the expression of RORγ target genes, IL-17A and IL-23R, was measured in the murine T-lymphoma cell line EL-4.[1][3]
-
Principle: EL-4 cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to induce IL-17 production. The effect of this compound pre-treatment on the mRNA levels of IL-17A and IL-23R was quantified by real-time PCR, and intracellular IL-17 protein levels were measured by flow cytometry.[1]
-
Real-Time PCR Protocol:
-
EL-4 cells were pre-treated with 5 μM this compound or DMSO for 20 hours.[1]
-
Cells were then stimulated with PMA (50 ng/mL) and ionomycin (1 μg/mL) for 5 hours.[1]
-
Total RNA was extracted, and cDNA was synthesized.
-
Quantitative PCR was performed to measure the relative expression levels of Il17a and Il23r, normalized to the housekeeping gene GAPDH.[1]
-
-
Intracellular Flow Cytometry Protocol:
-
EL-4 cells were stimulated with PMA and ionomycin for 3 hours.[1]
-
A protein transport inhibitor (BD GolgiPlug™) was added for the final 2 hours of stimulation to allow for intracellular accumulation of IL-17.[1]
-
Cells were harvested, fixed, and permeabilized.
-
Cells were then stained with a PE-conjugated anti-IL-17A antibody.[1]
-
The percentage of IL-17A positive cells was determined by flow cytometry using an LSRII instrument.[1]
-
In Vivo Efficacy in a Model of Multiple Sclerosis
The potential therapeutic utility of RORγ inverse agonists has been demonstrated in preclinical models of autoimmune diseases.[1][2] While detailed in vivo studies specifically for this compound are not extensively published, the class of RORγ inverse agonists has shown efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[1]
-
Principle: EAE is induced in mice by immunization with a myelin-derived peptide, such as MOG35-55, in complete Freund's adjuvant, leading to a T-cell mediated autoimmune attack on the central nervous system that results in paralysis.[6][7] The efficacy of a therapeutic agent is assessed by its ability to prevent or reduce the clinical signs of EAE.
-
General EAE Protocol:
-
Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6][8]
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of pathogenic T cells into the central nervous system.[6][7]
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to moribund.
-
Treatment with the RORγ inverse agonist or vehicle control would typically begin at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflows used in its characterization.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for this compound characterization.
Pharmacokinetics, Toxicology, and Clinical Development Status
Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. Such studies are critical components of preclinical drug development to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of a new chemical entity.
The clinical development of RORγ inverse agonists has been an active area of research, with several compounds entering clinical trials for autoimmune diseases.[9][10][11] However, the development of some of these candidates has been challenged by safety concerns or lack of efficacy.[9][11] There is no clear evidence from the available literature to suggest that this compound itself has entered human clinical trials. The focus of published research on this compound has primarily been on its utility as a potent and selective tool compound for studying the biology of RORγ.
Conclusion
This compound is a well-characterized, potent, and selective RORγ inverse agonist that has been instrumental in validating RORγ as a therapeutic target for autoimmune diseases. Its discovery and preclinical evaluation have provided a strong foundation for the continued development of RORγ modulators. The detailed experimental protocols and characterization data presented in this guide offer valuable information for researchers in the field of immunology and drug discovery. Further investigation into the in vivo pharmacology, pharmacokinetics, and safety of this compound and related compounds will be crucial for the successful translation of RORγ-targeted therapies to the clinic.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RORγ Inverse Agonist, this compound - Calbiochem | 557353 [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Impact of SR2211 on RORγt Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a ligand-regulated nuclear receptor and a critical transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are key mediators of inflammation and are implicated in the pathology of numerous autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, primarily through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] Consequently, RORγt has emerged as a high-priority therapeutic target for these conditions. SR2211 is a potent and selective synthetic modulator of RORγt that functions as an inverse agonist.[1][4][5] It binds directly to RORγt, suppresses its constitutive transcriptional activity, and potently inhibits the production of IL-17 in T cells.[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative impact on RORγt activity, and detailed experimental protocols for its characterization.
Introduction: RORγt as a Therapeutic Target
RORγt is the master regulator of Th17 cell differentiation.[5] Genetic ablation of RORγt in animal models impairs Th17 development and protects against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][3] RORγt exerts its function by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of its target genes, most notably IL17A, IL17F, and IL23R (the gene for the IL-23 receptor).[1][6] This transcriptional activation drives the pro-inflammatory phenotype of Th17 cells.
The discovery of small molecules that can modulate RORγt activity has opened new avenues for treating autoimmune diseases. This compound was developed as a synthetic RORγ-selective inverse agonist, designed to suppress the baseline constitutive activity of the receptor and thereby inhibit Th17-mediated inflammation.[1][6][7]
Mechanism of Action of this compound
This compound functions as a potent inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. This compound binds to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that is unfavorable for the recruitment of transcriptional co-activators.[8] This repression of co-activator binding or potential recruitment of co-repressors leads to the suppression of RORγt-mediated gene transcription.[8] The direct consequence is a significant reduction in the expression of key pro-inflammatory cytokines, effectively dampening the Th17-driven immune response.
Quantitative Analysis of this compound's Bioactivity
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The key parameters are summarized below.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Target | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | 105 nM | Radioligand Competition Binding Assay ([3H]T1317) | RORγ | [1][4][5][9] |
| Potency (IC50) | ~320 nM | Gal4-RORγ LBD Luciferase Reporter Assay | RORγ |[1][4][5][9] |
Table 2: Selectivity Profile of this compound
| Target Receptor | Activity | Concentration | Assay Type | Reference |
|---|---|---|---|---|
| RORα | No impact on transcriptional activity | Up to 10 µM | Cotransfection Luciferase Assay | [1][9] |
| LXRα | Minimal activation (<5% of control agonist) | 10 µM | Cotransfection Luciferase Assay | [1][9] |
| FXR | No effect on transcriptional activity | Not specified | Cotransfection Luciferase Assay |[5][9] |
Table 3: Cellular Activity of this compound
| Effect | Cell Line | Concentration | Result | Reference |
|---|---|---|---|---|
| Inhibition of IL-17 mRNA | EL-4 (murine T lymphocyte) | 5 µM | Significant reduction in gene expression | [1][5] |
| Inhibition of IL-23R mRNA | EL-4 (murine T lymphocyte) | 5 µM | Significant reduction in gene expression | [1][4] |
| Inhibition of IL-17 Production | EL-4 (murine T lymphocyte) | 5 µM | Significant inhibition of intracellular protein | [1][4] |
| Inhibition of Th17 Differentiation | Enriched naive CD4+ T cells | Not specified | Significant inhibition of IL-17 production |[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RORγt modulators. Below are protocols for key experiments used to characterize this compound.
RORγt Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to modulate the transcriptional activity of RORγt in a cellular context.
Objective: To measure the IC50 of this compound on RORγt-mediated transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vector for full-length RORγt or Gal4 DNA-binding domain fused to RORγt-LBD
-
Luciferase reporter vector containing multiple ROREs (e.g., pGL4-5xRORE-Luc) or a Gal4 upstream activation sequence (UAS)
-
Control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine®)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well white, clear-bottom plates at a density that will reach 80-90% confluency at the time of transfection. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells in each well with the RORγt expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.[10][11]
-
Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to lyse the cells.[10]
-
Luminescence Measurement: a. Transfer the cell lysate to a white, opaque 96-well plate. b. Add the Luciferase Assay Reagent II (for firefly luciferase) to each well and immediately measure the luminescence.[10] c. Add the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Immediately measure the Renilla luminescence.[10]
-
Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. Plot the normalized activity against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
Radioligand Binding Scintillation Proximity Assay (SPA)
This biochemical assay measures the ability of this compound to directly bind to the RORγt LBD by competing with a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for RORγt.
Protocol:
-
Preparation: Prepare a reaction mixture in a 96-well plate containing purified RORγt-LBD protein, SPA beads (e.g., copper-chelate YSi beads), and a constant, known concentration of the radioligand [3H]T1317.
-
Competition: Add serial dilutions of unlabeled this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the scintillation counts using a microplate scintillation counter. The proximity of the radioligand-bound receptor to the bead generates a light signal.
-
Data Analysis: As the concentration of this compound increases, it displaces the [3H]T1317, leading to a decrease in the scintillation signal. The data are used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Staining for IL-17 by Flow Cytometry
This cell-based assay directly measures the effect of this compound on the production of the key cytokine IL-17.
Objective: To confirm that this compound inhibits IL-17 protein production in T cells.
Protocol:
-
Cell Culture and Treatment: Culture EL-4 cells and pre-treat with this compound (e.g., 5 µM) or vehicle control for 20 hours.[1]
-
Stimulation: Stimulate the cells with PMA and ionomycin (B1663694) for 3-5 hours to induce cytokine production.[1]
-
Protein Transport Inhibition: For the final 2 hours of stimulation, add a protein transport inhibitor (e.g., BD GolgiPlug™) to cause intracellular accumulation of IL-17.[1]
-
Staining: a. Harvest and wash the cells. b. Fix the cells with a fixation buffer. c. Permeabilize the cells with a permeabilization buffer. d. Stain the cells with a fluorescently-labeled anti-IL-17 antibody.
-
Analysis: Analyze the cells using a flow cytometer to quantify the percentage of IL-17-positive cells and the mean fluorescence intensity, which corresponds to the amount of intracellular IL-17.
RORγt Signaling and Inhibition
This compound intervenes in a critical pathway for autoimmune inflammation. Upon T cell receptor (TCR) and co-stimulatory signals in the presence of cytokines like TGF-β and IL-6, naive CD4+ T cells upregulate RORγt. RORγt then drives the expression of genes that define the Th17 lineage, including IL17A and IL23R. The IL-23/IL-23R interaction further stabilizes the Th17 phenotype. This compound acts directly on RORγt to halt this transcriptional program.
Conclusion
This compound is a well-characterized, potent, and selective inverse agonist of RORγt.[1] Quantitative data robustly demonstrate its ability to bind RORγt with high affinity and suppress its transcriptional activity at nanomolar concentrations.[1][4][5] This activity translates to the effective inhibition of the key Th17 effector cytokine, IL-17, in cellular models.[1] The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of RORγt modulators. The data strongly support the therapeutic potential of targeting RORγt with small molecules like this compound for the treatment of Th17-mediated autoimmune diseases.[1][7]
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
SR2211: A Technical Guide for Studying Th17 Cell Lineage Commitment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SR2211, a potent and selective synthetic inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor orchestrating the differentiation of T helper 17 (Th17) cells, a critical subset of CD4+ T cells implicated in the pathology of numerous autoimmune diseases.[1][2][3] By inhibiting RORγt activity, this compound serves as an invaluable chemical tool for elucidating the mechanisms of Th17 lineage commitment and as a reference compound in the development of novel therapeutics for inflammatory disorders.[4][5]
Core Mechanism of Action
Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[6] The differentiation of naive CD4+ T cells into the Th17 lineage is driven by specific cytokines, which induce the expression of RORγt.[5][7] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL23R (the gene for the IL-23 receptor), driving their transcription and solidifying the Th17 phenotype.[1][8]
This compound functions as a potent inverse agonist for RORγt.[1][9] It binds to the ligand-binding domain of the RORγt protein, stabilizing it in a conformation that represses its transcriptional activity.[1] This suppression of RORγt function directly inhibits the expression of key Th17 signature genes, thereby blocking Th17 cell differentiation and subsequent IL-17 production.[1][4]
Data Presentation: this compound Activity
The following tables summarize the quantitative data regarding the efficacy and potency of this compound from various cellular assays.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Cell/Assay System | Reference |
|---|---|---|---|
| IC₅₀ | ~320 nM | RORγ Transcriptional Activity (Gal4-RORγ LBD Assay) | [1][9] |
| IC₅₀ | 1475 ± 739 nM | IL-17A Production (Human CD4+ T-cells) | [10] |
| Kᵢ | 105 nM | RORγ Binding Affinity |[9] |
Table 2: Effect of this compound on Th17-Related Gene and Protein Expression
| Target | Effect | Concentration | Cell Type | Reference |
|---|---|---|---|---|
| Il17 mRNA | Significant Reduction | 5 µM | EL-4 | [1] |
| Il23r mRNA | Significant Reduction | 5 µM | EL-4 | [1] |
| Il17 Promoter Activity | >50% Suppression | Not Specified | Cotransfection Assay | [1] |
| Intracellular IL-17 Protein | Significant Inhibition | 5 µM | EL-4 |[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
In Vitro Th17 Differentiation Assay (Human)
This protocol describes the differentiation of human naive CD4+ T cells into Th17 cells and treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, L-Glutamine
-
96-well flat-bottom plates
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: Recombinant Human IL-6, TGF-β1, IL-1β, IL-23[11]
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4[12]
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[12]
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for at least 2 hours at 37°C, then wash with PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL.
-
Prepare the Th17 differentiation cocktail in the culture medium containing: soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[11][12]
-
Add this compound to the desired final concentrations (e.g., a dose-response from 100 nM to 10 µM). Add an equivalent volume of DMSO for the vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3 to 5 days.
-
Proceed to analysis via flow cytometry, qPCR, or ELISA.
Intracellular Cytokine Staining by Flow Cytometry
This protocol is for detecting intracellular IL-17A protein as a measure of Th17 differentiation.
Materials:
-
Differentiated T cells from the assay above
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Protein Transport Inhibitor (e.g., Monensin or Brefeldin A)
-
FACS buffer (PBS + 2% FBS)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies: Anti-CD4, Anti-IL-17A, Isotype Control
Procedure:
-
Four to five hours before harvesting, restimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the culture.[1][13]
-
For the final 2-4 hours of stimulation, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.[1][13]
-
Harvest the cells and wash with FACS buffer.
-
Perform cell surface staining (e.g., for CD4) according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.[12]
-
Perform intracellular staining by incubating the permeabilized cells with anti-IL-17A antibody or its corresponding isotype control for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of IL-17A+ cells within the CD4+ T cell gate.
Gene Expression Analysis by Quantitative RT-PCR
This protocol measures the mRNA levels of key Th17-related genes.
Materials:
-
Differentiated T cells
-
RNA Lysis Buffer (e.g., TRIzol)
-
RNA Isolation Kit
-
cDNA Synthesis Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target genes (IL17A, IL23R, RORC) and a housekeeping gene (GAPDH or ACTB).
Procedure:
-
Harvest differentiated T cells and lyse them directly in the well or after pelleting.
-
Isolate total RNA using an appropriate kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers for your genes of interest and a housekeeping gene for normalization.
-
Run the qPCR plate on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.[1]
Conclusion
This compound is a well-characterized and potent tool for the specific inhibition of RORγt. Its utility in suppressing Th17 cell differentiation and function makes it indispensable for research into the molecular pathways governing T cell lineage commitment. For researchers in immunology and drug development, this compound provides a reliable method to probe the consequences of RORγt inhibition in various in vitro and in vivo models of autoimmune and inflammatory diseases.[1][5][14]
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 11. antbioinc.com [antbioinc.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 14. Identification of this compound: a potent synthetic RORγ-selective modulator. | Semantic Scholar [semanticscholar.org]
SR2211: A Technical Guide to its Role as a Selective RORγ Inverse Agonist in Nuclear Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2211 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on nuclear receptor signaling, and detailed experimental protocols for its characterization. RORγ, particularly its isoform RORγt, is a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells and the production of Interleukin-17 (IL-17), a cytokine implicated in the pathology of numerous autoimmune diseases.[1][5][6] this compound effectively suppresses the transcriptional activity of RORγ, leading to a reduction in IL-17 expression and offering a promising therapeutic strategy for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.[1][5][6]
Introduction to this compound and RORγ
The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play crucial roles in development, metabolism, and immunity. RORγ, and its T-cell specific isoform RORγt, have been identified as master regulators of Th17 cell differentiation.[1][5] Th17 cells are a distinct lineage of CD4+ T helper cells that produce pro-inflammatory cytokines, most notably IL-17A and IL-17F.[1] Dysregulation of the Th17 pathway is a hallmark of many autoimmune and inflammatory diseases.[1][5][6]
This compound emerged from a drug discovery program aimed at developing selective RORγ modulators.[1] It was designed as a derivative of SR1001, a dual RORα/γ inverse agonist, with modifications to enhance its selectivity for RORγ.[7] As an inverse agonist, this compound binds to RORγ and reduces its constitutive transcriptional activity, thereby inhibiting the expression of RORγ target genes, including Il17a and the IL-23 receptor (Il23r).[1][2]
Mechanism of Action: this compound in RORγ Signaling
This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of RORγ.[1] This interaction induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes to RORγ target gene promoters. This shift from a transcriptionally active to a repressive state results in the downregulation of gene expression.
The primary downstream effect of this compound's inhibition of RORγ is the suppression of Th17 cell differentiation and function. By inhibiting RORγt, this compound blocks the key transcriptional program required for naive CD4+ T cells to differentiate into Th17 cells.[4] Consequently, the production of IL-17A, a signature cytokine of Th17 cells, is significantly reduced.[1][2] Furthermore, this compound has been shown to downregulate the expression of the IL-23 receptor, which is crucial for the expansion and maintenance of the Th17 cell population.[1][8]
Figure 1: this compound Signaling Pathway in T-helper 17 Cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Target | Reference(s) |
| Ki | 105 nM | Radioligand Binding Assay ([3H]T1317) | RORγ | [1][2][3][4] |
| IC50 | ~320 nM | GAL4-RORγ Cotransfection Assay | RORγ | [1][2][3][4] |
Table 2: Effect of this compound on RORγ Target Gene Expression
| Gene | Cell Line | Treatment | Fold Change | Assay | Reference(s) |
| Il17a | EL-4 | 5 µM this compound | Significant Reduction | qPCR | [1] |
| Il23r | EL-4 | 5 µM this compound | Significant Reduction | qPCR | [1] |
Table 3: Selectivity Profile of this compound
| Nuclear Receptor | Activity | Assay Type | Reference(s) |
| RORα | No significant activity | GAL4 Cotransfection Assay | [1][4] |
| LXRα | Minimal activation at high concentrations | GAL4 Cotransfection Assay | [1][4] |
| FXR | No significant activity | GAL4 Cotransfection Assay | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (Scintillation Proximity Assay)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the RORγ LBD.
Figure 2: Workflow for the Radioligand Binding Assay.
Materials:
-
GST-tagged RORγ Ligand Binding Domain (LBD)
-
[3H]T1317 (Radioligand)
-
This compound
-
Glutathione-YSi Scintillation Proximity Assay (SPA) beads
-
Assay Buffer
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare a solution containing 1 µg of GST-RORγ LBD and Glutathione-YSi beads in assay buffer.
-
Add 5 nM of [3H]T1317 to the solution.
-
Add increasing concentrations of this compound to the wells of a 96-well plate.
-
Add the GST-RORγ LBD/[3H]T1317/bead mixture to each well.
-
Incubate the plate for 20 hours at room temperature with gentle agitation.[1]
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of bound radioligand at each concentration of this compound.
-
Determine the Ki value by fitting the data to a competition binding curve using software such as GraphPad Prism.[1]
GAL4-RORγ Cotransfection Assay (Luciferase Reporter Assay)
This cell-based assay measures the functional activity of this compound as an inverse agonist of RORγ.
Figure 3: Workflow for the GAL4-RORγ Cotransfection Assay.
Materials:
-
HEK293T cells
-
Expression vector for GAL4 DNA-binding domain fused to the RORγ LBD
-
Luciferase reporter vector with a GAL4 upstream activating sequence (e.g., pFR-Luc)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the GAL4-RORγ LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, treat the cells with increasing concentrations of this compound.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the dose-response curve.[1]
Quantitative Real-Time PCR (qPCR) for Il17a and Il23r
This assay quantifies the effect of this compound on the mRNA expression levels of RORγ target genes.
Materials:
-
EL-4 murine T lymphocyte cell line
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (B1663694)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Il17a, Il23r, and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Protocol:
-
Pre-treat EL-4 cells with 5 µM this compound or vehicle (DMSO) for 20 hours.[1]
-
Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 5 hours.[1]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Il17a, Il23r, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Intracellular Cytokine Staining for IL-17 by Flow Cytometry
This assay measures the production of IL-17 protein at the single-cell level.
Materials:
-
EL-4 cells
-
PMA and Ionomycin
-
This compound
-
Protein transport inhibitor (e.g., BD GolgiPlug™)
-
Fixation/Permeabilization buffer
-
Anti-mouse IL-17A antibody conjugated to a fluorophore (e.g., PE)
-
Flow cytometer
Protocol:
-
Pre-treat EL-4 cells with this compound or vehicle (DMSO).
-
Stimulate the cells with PMA and ionomycin for 3 hours.[1]
-
Add a protein transport inhibitor (e.g., BD GolgiPlug™) and incubate for an additional 2 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain the cells with a fluorophore-conjugated anti-mouse IL-17A antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of IL-17A-producing cells.
Conclusion
This compound is a valuable research tool for studying the role of RORγ in the regulation of immune responses. Its high potency and selectivity make it a powerful inverse agonist for dissecting the RORγ signaling pathway and its involvement in Th17-mediated autoimmune diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other RORγ modulators, facilitating further research and drug development efforts in this critical area of immunology. The potential of this compound and similar compounds to treat a range of autoimmune disorders underscores the importance of continued investigation into the therapeutic targeting of RORγ.[1]
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
Investigating the Biological Targets of SR2211: A Technical Guide
Executive Summary
SR2211 is a potent and selective synthetic modulator of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3] As a nuclear receptor, RORγ is a critical transcription factor, particularly its isoform RORγt, which is essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][4][5] Th17 cells are deeply implicated in the pathology of numerous autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.[1][5] this compound functions as an inverse agonist, binding directly to RORγ to suppress its transcriptional activity.[1][2] This targeted action inhibits Th17 cell differentiation and IL-17 production, highlighting its potential as a therapeutic agent for autoimmune disorders and a valuable chemical probe for studying RORγ-mediated signaling pathways.[1][3] This document provides a comprehensive overview of the biological targets of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Primary Biological Target: Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ)
The principal biological target of this compound is the nuclear receptor RORγ.[1][3] Specifically, this compound acts as a potent inverse agonist of this transcription factor.[2][6] The isoform RORγt, primarily expressed in immune cells, is considered the master regulator of Th17 cell differentiation.[4][5] By binding to the ligand-binding domain (LBD) of RORγ, this compound modulates its conformation, leading to the repression of the receptor's constitutive transcriptional activity.[1][4] This inhibitory action forms the basis of this compound's immunomodulatory effects.
Quantitative Binding and Functional Data
This compound demonstrates high-affinity binding to RORγ and potently inhibits its function. Its binding affinity (Ki) and functional potency (IC50) have been determined through various assays.
| Parameter | Value (nM) | Target | Assay Type |
| Ki | 105 | RORγ | Radioligand Binding Assay (SPA) |
| IC50 | ~320 | RORγ | Gal4-RORγ Cotransfection Assay |
Data sourced from Kumar N, et al. (2012).[1][2][3][6][7]
Selectivity Profile
A key attribute of this compound is its high selectivity for RORγ over other related nuclear receptors, such as RORα and the Liver X Receptor α (LXRα). This selectivity is crucial for minimizing off-target effects.
| Nuclear Receptor | This compound Activity |
| RORγ | Potent inverse agonist activity (>95% inhibition at 10 µM) |
| RORα | No significant impact on transcriptional activity |
| LXRα | Minimal activation (<5% compared to T1317 agonist) |
| FXR | No effect on transcriptional activity |
Data sourced from Kumar N, et al. (2012).[1][3]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly interfering with the RORγt-mediated signaling cascade that drives Th17 cell differentiation and function. As an inverse agonist, this compound represses the basal transcriptional activity of RORγt. This prevents the recruitment of co-activators and the initiation of transcription of RORγt target genes, which are essential for the Th17 phenotype.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RORγ Inverse Agonist, this compound The RORγ Inverse Agonist, this compound controls the biological activity of RORγ. | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
SR2211: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1][2][3][4] An isoform of RORγ, RORγt, is crucial for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][5][6] Th17 cells and IL-17 are implicated in the pathology of various autoimmune diseases, making RORγt an attractive therapeutic target.[1][6] this compound effectively suppresses the transcriptional activity of RORγ, leading to a reduction in IL-17 production.[1][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on RORγ-mediated signaling pathways.
Mechanism of Action
This compound functions as an inverse agonist by binding to the ligand-binding domain of RORγ. This binding event stabilizes an inactive conformation of the receptor, leading to the repression of its constitutive transcriptional activity.[1][5] Consequently, the expression of RORγ target genes, such as IL17A and IL23R, is significantly downregulated.[1][2] this compound exhibits high selectivity for RORγ over other nuclear receptors like RORα, Liver X Receptor α (LXRα), and Farnesoid X Receptor (FXR).[3][4]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 105 nM | Radioligand binding assay | [1][2][3][4] |
| IC50 | ~320 nM | GAL4-RORγ LBD cotransfection assay | [1][2][3][4] |
| Effective Concentration | 5 µM | EL-4 cells (inhibition of IL-17 & IL-23R) | [1][3] |
| Effective Concentration | 10 µM | HEK293 cells (inhibition of RORγ activity) | [3] |
| Solubility | 100 mM in DMSO | [3] | |
| Storage (Stock Solution) | -20°C for up to 3 months, -80°C for up to 6 months | [2][7] |
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the RORγt signaling pathway, leading to the suppression of IL-17 production in Th17 cells.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. RORγ Inverse Agonist, this compound The RORγ Inverse Agonist, this compound controls the biological activity of RORγ. | 1359164-11-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for SR2211 in In Vitro Th17 Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu and is dependent on the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3]
SR2211 is a potent and selective synthetic inverse agonist of RORγt.[2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, thereby suppressing the expression of Th17 signature cytokines, including IL-17A.[2] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated diseases.
These application notes provide a detailed protocol for utilizing this compound to inhibit the in vitro differentiation of human naive CD4+ T cells into Th17 cells.
Mechanism of Action of this compound in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6. This leads to the expression and activation of the transcription factor RORγt. RORγt, in turn, binds to the promoter regions of genes encoding for key Th17 cytokines, such as IL-17A, IL-17F, and IL-22, driving their transcription. This compound acts as an inverse agonist of RORγt, meaning it binds to the receptor and reduces its basal transcriptional activity. This inhibition of RORγt function prevents the expression of its target genes, thereby blocking the differentiation and effector functions of Th17 cells.[2][4]
Caption: this compound inhibits Th17 differentiation by targeting RORγt.
Experimental Protocols
Isolation of Human Naive CD4+ T Cells
This protocol describes the isolation of naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail
-
PBS (Phosphate Buffered Saline)
-
FBS (Fetal Bovine Serum)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS containing 2% FBS.
-
Resuspend the PBMCs in PBS with 2% FBS at a concentration of 5 x 10^7 cells/mL.
-
Add the RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail at 50 µL/mL of cell suspension.
-
Mix well and incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer it on top of a Ficoll-Paque PLUS density gradient.
-
Centrifuge for 20 minutes at 1200 x g with the brake off.
-
Collect the enriched naive CD4+ T cells from the interface.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the cells in complete RPMI-1640 medium and count them. Purity should be assessed by flow cytometry, staining for CD4, CD45RA, and CCR7.
In Vitro Th17 Differentiation Assay
This protocol details the differentiation of isolated naive CD4+ T cells into Th17 cells and the application of this compound for inhibition studies.
Materials:
-
Isolated human naive CD4+ T cells
-
Complete RPMI-1640 medium
-
Human CD3/CD28 T-cell activator
-
Recombinant Human IL-6
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Resuspend naive CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the Th17 polarizing cytokines and antibodies to the cell suspension:
-
Human CD3/CD28 T-cell activator (as per manufacturer's recommendation)
-
IL-6 (20 ng/mL)
-
TGF-β1 (5 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
Anti-IFN-γ (1 µg/mL)
-
Anti-IL-4 (1 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%. A vehicle control (DMSO only) must be included.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50. A concentration of 3 µM has been shown to be effective.[5]
-
Plate 200 µL of the cell suspension per well in a 96-well flat-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
After the incubation period, harvest the cells and supernatant for analysis.
Caption: Experimental workflow for the in vitro Th17 differentiation assay.
Analysis of Th17 Differentiation
1. Flow Cytometry for Intracellular Cytokine Staining:
-
Restimulate the cells for 4-6 hours with a cell activation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A and the transcription factor RORγt.
-
Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population by flow cytometry.
2. ELISA for Cytokine Secretion:
-
Centrifuge the culture plates and collect the supernatant.
-
Measure the concentration of secreted IL-17A and IL-22 in the supernatant using commercially available ELISA kits.
3. Quantitative PCR (qPCR) for Gene Expression:
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA.
-
Perform qPCR to analyze the relative expression of RORC (encoding RORγt), IL17A, IL17F, and IL22 genes. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
Data Presentation
The inhibitory effect of this compound on Th17 differentiation can be quantified and presented in tabular format for clear comparison.
Table 1: Dose-Dependent Inhibition of Th17 Cytokine Production by this compound
| This compound Conc. (µM) | % Inhibition of IL-17A Secretion (ELISA) | % Inhibition of IL-22 Secretion (ELISA) | % of IL-17A+ Cells (Flow Cytometry) |
| 0 (Vehicle) | 0 | 0 | 15.2 |
| 0.1 | 15.8 | 12.5 | 12.8 |
| 0.3 | 48.2 | 45.1 | 7.9 |
| 1.0 | 75.6 | 72.3 | 3.7 |
| 3.0 | 92.1 | 89.8 | 1.2 |
| 10.0 | 98.5 | 96.7 | <1 |
Note: The data presented in this table are representative and may vary depending on experimental conditions and donors. The IC50 for RORγt is approximately 320 nM in cell-based reporter assays.[2]
Table 2: Effect of this compound on Th17-Related Gene Expression
| Treatment | Relative RORC mRNA Expression (Fold Change) | Relative IL17A mRNA Expression (Fold Change) | Relative IL17F mRNA Expression (Fold Change) | Relative IL22 mRNA Expression (Fold Change) |
| Naive T Cells | 1.0 | 1.0 | 1.0 | 1.0 |
| Th17 (Vehicle) | 12.5 | 150.2 | 125.8 | 85.4 |
| Th17 + this compound (3 µM) | 11.8 | 15.3 | 18.2 | 12.6 |
Note: The data in this table are illustrative of the expected trends.
Troubleshooting
-
Low Th17 Differentiation Efficiency: Ensure the purity of the isolated naive CD4+ T cells. Check the activity and concentration of the polarizing cytokines.
-
High Cell Death: Ensure the final DMSO concentration is non-toxic (≤ 0.1%). Check for contamination in the cell culture.
-
Variability between Donors: T cell responses can vary significantly between individuals. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
Conclusion
This compound is a powerful tool for inhibiting Th17 differentiation in vitro by targeting the master transcription factor RORγt. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of Th17 cell biology and for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SR2211 Treatment in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is characterized by an autoimmune response against central nervous system (CNS) antigens, leading to inflammation, demyelination, and axonal damage. A key driver of EAE pathogenesis is the differentiation of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as Interleukin-17 (IL-17). The transcription factor Retinoic acid-related Orphan Receptor gamma t (RORγt) is essential for the lineage commitment of Th17 cells.[1][2] SR2211 is a potent and selective synthetic inverse agonist of RORγt.[3][4][5] By binding to RORγt, this compound inhibits its transcriptional activity, thereby suppressing Th17 cell differentiation and IL-17 production.[3][6] This mechanism makes this compound a promising therapeutic candidate for the treatment of autoimmune diseases like MS. These application notes provide detailed protocols for the use of this compound in a mouse model of EAE.
Signaling Pathway of this compound in Th17 Cell Differentiation
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders [ideas.repec.org]
- 4. Th17 cell pathogenicity in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Optimal Concentration of SR2211 for IL-17 Suppression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR2211, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), for the effective suppression of Interleukin-17 (IL-17). This document outlines the optimal concentration ranges for in vitro and in vivo applications, detailed experimental protocols, and the underlying signaling pathways.
Introduction
RORγt is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are primary producers of the pro-inflammatory cytokine IL-17.[1] Th17 cells and IL-17 are implicated in the pathology of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2] this compound acts as a powerful tool for studying Th17-mediated immune responses by binding to RORγt and inhibiting its transcriptional activity, thereby suppressing IL-17 production.[1][3]
Mechanism of Action
This compound is a synthetic ligand that functions as an inverse agonist for RORγt. It binds to the ligand-binding domain of RORγt, inducing a conformational change that leads to the recruitment of corepressors and dismissal of coactivators. This action effectively represses the transcription of RORγt target genes, most notably IL17A and IL17F.
Caption: this compound inhibits RORγt-mediated IL-17 production in Th17 cells.
Quantitative Data Summary
The optimal concentration of this compound varies depending on the experimental system. The following tables summarize key quantitative data for in vitro and in vivo applications.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ | ~320 nM | RORγ Transcriptional Activity (HEK293T cells) | [1] |
| Kᵢ | 105 nM | RORγ Binding Affinity | [1] |
| Effective Concentration | 1 µM | Positive control for RORγ inverse agonist activity | [3] |
| Effective Concentration | 5 µM | Significant suppression of IL-17 mRNA and protein in EL-4 cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Application | Dosage Range | Animal Model | Reference |
| Autoimmune Arthritis | 8 - 20 mg/kg (dose-dependent) | Collagen-Induced Arthritis (Mouse) |
Experimental Protocols
Protocol 1: In Vitro Suppression of IL-17 in a Murine T-cell Line (EL-4)
This protocol is adapted from Kumar N, et al. ACS Chem Biol. 2012.[1]
Objective: To determine the effect of this compound on IL-17A gene expression and protein production in EL-4 cells.
Caption: Workflow for in vitro IL-17 suppression assay in EL-4 cells.
Materials:
-
EL-4 murine T lymphocyte cell line
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Protein transport inhibitor (e.g., BD GolgiPlug™)
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for flow cytometry (e.g., PE-conjugated anti-mouse IL-17A)
-
Fixation and permeabilization buffers for flow cytometry
Procedure:
-
Cell Culture: Culture EL-4 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Pre-treatment: Seed EL-4 cells in a 24-well plate. Pre-treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for 20 hours.[1]
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 5 hours to induce IL-17 production.[1]
-
Protein Accumulation (for Flow Cytometry): For the final 2 hours of stimulation, add a protein transport inhibitor to the culture medium to allow for intracellular accumulation of IL-17.[1]
-
Harvesting:
-
For qRT-PCR: Harvest cells, extract total RNA, and perform reverse transcription to generate cDNA.
-
For Flow Cytometry: Harvest cells and proceed with intracellular staining.
-
-
Analysis:
-
qRT-PCR: Quantify IL-17A mRNA expression relative to a housekeeping gene (e.g., GAPDH).
-
Flow Cytometry: Fix, permeabilize, and stain the cells for intracellular IL-17A. Analyze the percentage of IL-17A-producing cells using a flow cytometer.
-
Protocol 2: Inhibition of Murine Th17 Cell Differentiation from Naïve CD4+ T-cells
Objective: To assess the dose-dependent effect of this compound on the differentiation of naïve CD4+ T-cells into Th17 cells.
Materials:
-
Spleen and lymph nodes from C57BL/6 mice
-
Naïve CD4+ T-cell isolation kit
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: TGF-β (1-5 ng/mL), IL-6 (20 ng/mL)
-
Neutralizing antibodies: Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)
-
This compound (stock solution in DMSO)
-
Reagents for ELISA or intracellular cytokine staining
Procedure:
-
Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from the spleen and lymph nodes of C57BL/6 mice using a negative selection kit.
-
T-cell Activation: Coat a 96-well plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies. Seed the isolated naïve CD4+ T-cells at an appropriate density.
-
Th17 Polarization and this compound Treatment: Add the Th17 polarizing cytokine cocktail (TGF-β and IL-6) and neutralizing antibodies (anti-IFN-γ and anti-IL-4) to the culture medium. Concurrently, add this compound at a range of concentrations (e.g., 100 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Restimulation and Analysis:
-
Restimulate the cells with PMA and ionomycin for 4-6 hours, with a protein transport inhibitor added for the last 2-4 hours.
-
Analyze IL-17A production by intracellular flow cytometry or by measuring the concentration in the culture supernatant using ELISA.
-
Safety and Cytotoxicity
Based on available data, this compound does not appear to induce cell death at effective concentrations for IL-17 suppression, as determined by propidium (B1200493) iodide staining. However, it is always recommended to perform a dose-response curve and a cytotoxicity assay (e.g., using trypan blue exclusion, MTT assay, or a live/dead stain) for your specific cell type and experimental conditions to determine the optimal non-toxic concentration range.
Logical Relationship of this compound Concentration and Effect
Caption: Relationship between this compound concentration and its biological effects.
Conclusion
This compound is a valuable pharmacological tool for inhibiting RORγt function and subsequent IL-17 production. An effective concentration for in vitro studies typically falls within the range of 300 nM to 5 µM, with the specific optimum being cell-type and assay-dependent. For in vivo studies in mice, a starting point of 8-20 mg/kg can be considered. Researchers should empirically determine the optimal concentration for their specific experimental setup to achieve maximal IL-17 suppression with minimal off-target effects or cytotoxicity.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant suppression of TH2 and TH17 cell responses in allergic asthma by targeting retinoic acid receptor–related orphan receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for SR2211 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2211 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By inhibiting RORγ activity, this compound effectively suppresses IL-17 expression, making it a valuable tool for studying autoimmune and inflammatory diseases. This document provides detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of its mechanism of action.
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), while its solubility in aqueous solutions like cell culture media is limited. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 20 - 52.75 mg/mL[1] | ~37.9 - 100 mM | Highly soluble. Sonication may be required for complete dissolution at higher concentrations.[2] |
| Cell Culture Media (e.g., DMEM, RPMI) | Not directly reported | Not directly reported | While quantitative data is unavailable, this compound has been successfully used in cell culture at working concentrations up to 5 µM by diluting a DMSO stock.[3] It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 527.48 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 5.27 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: Application of this compound in Cell Culture
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 5 µM in 1 mL of medium, add 0.5 µL of a 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent. The final concentration of DMSO in the cell culture should ideally be kept below 0.1% to avoid cytotoxicity, although some cell lines may tolerate up to 0.5%.[2][5]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as gene expression (e.g., IL-17), protein levels, or cell viability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound inhibits RORγ, repressing IL-17 gene transcription.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2211 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of SR2211 stock solutions for in vitro experiments. This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a key regulator of T helper 17 (Th17) cell differentiation and pro-inflammatory cytokine production.[1][2][3] These protocols are intended to ensure accurate and reproducible experimental results.
Chemical Properties and Bioactivity
This compound, with a molecular weight of 527.48 g/mol , selectively binds to RORγ with a Ki of 105 nM and acts as an inverse agonist with an IC50 of approximately 320 nM.[1][4] It demonstrates minimal activity at other nuclear receptors such as RORα, liver X receptor α (LXRα), and farnesoid X receptors (FXR).[1][5] The primary mechanism of action of this compound is the suppression of RORγ's transcriptional activity, leading to the inhibition of Interleukin-17 (IL-17) and IL-23 receptor gene expression.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Reference |
| Molecular Weight | 527.48 g/mol | [1][8] |
| Formula | C₂₆H₂₄F₇N₃O | [1] |
| CAS Number | 1359164-11-6 | [1] |
| Ki (RORγ) | 105 nM | [1][4] |
| IC₅₀ (RORγ) | ~320 nM | [1][4] |
| Solubility in DMSO | ≥ 20 mg/mL (up to 100 mM) | [1][5][9] |
| Solubility in DMF | 20 mg/mL | [5] |
| Solubility in Ethanol | 10 mg/mL | [5] |
| Storage (Powder) | -20°C for up to 3 years | [9] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [4][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 527.48 g/mol , calculate the volume of DMSO required. For 1 mg of this compound to make a 10 mM stock solution, add 189.58 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][9]
Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
Visualizations
This compound Mechanism of Action
Caption: this compound acts as an inverse agonist, inhibiting RORγ and downstream inflammatory pathways.
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions from a stock for in vitro experiments.
References
- 1. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SR 2211 | Retinoic Acid-related Orphan Receptors | Tocris Bioscience [tocris.com]
- 9. This compound | ROR | TargetMol [targetmol.com]
Application Notes: SR2211 in Jurkat Cell Line Studies
Introduction
SR2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][4] Th17 cells and IL-17A are implicated in the pathogenesis of various autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.[1][5] By binding to the ligand-binding domain of RORγt, this compound represses the transcriptional activity of the receptor, leading to the suppression of Th17 differentiation and IL-17A production.[1][6]
The Jurkat cell line, an immortalized human T lymphocyte line, is a widely used model for studying T-cell signaling pathways.[7] While Jurkat cells are not typically high producers of IL-17A, they are valuable for reporter gene assays to screen for RORγt modulators and to dissect the signaling pathways affected by such compounds.[8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Jurkat cell line studies.
Mechanism of Action
This compound functions as an inverse agonist for RORγt. It binds to the receptor and promotes a conformational change that leads to the dissociation of co-activators and/or the recruitment of co-repressors to the RORγt transcriptional complex. This repression of transcriptional activity results in decreased expression of RORγt target genes, including IL17A and IL23R.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various studies.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki for RORγ | 105 nM | Radioligand binding assay | [1][2][3] |
| IC50 for RORγ activity | ~320 nM | Gal4-RORγ LBD cotransfection assay in HEK293 cells | [1][2][3] |
| IC50 for RORγt activity | 418 ± 84 nM | RORγt-LBD GAL4 transactivation assay in Jurkat T-cells | [6] |
| IC50 for IL-17A production | ~270 nM (10-fold higher than Cpd A) | Differentiated primary human CD4+ T-cells | [6] |
| IC50 for IL-17A production | 1475 ± 739 nM | Polarized human CD4+ T-cells | [6] |
Experimental Protocols
Herein are detailed protocols for the application of this compound in Jurkat cell line studies.
Jurkat Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the Jurkat, Clone E6-1 cell line.[9]
-
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain Jurkat cells in suspension in T-75 flasks at a density between 1 x 105 and 1 x 106 cells/mL.[10]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Split the culture every 2-3 days to maintain the optimal cell density.
-
Before any experiment, ensure the cells are healthy and have a viability of >95% as determined by trypan blue exclusion.
-
This compound Treatment Protocol
This protocol describes the general steps for treating Jurkat cells with this compound.
-
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete culture medium
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.[10]
-
Seed Jurkat cells at the desired density in a multi-well plate.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control group (DMSO only).
-
Incubate the cells for the desired period, which will vary depending on the specific assay (e.g., 24-48 hours for cytokine production assays, shorter for signaling studies).
-
Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound on Jurkat cells using a standard MTT or similar colorimetric assay.[11]
-
Materials:
-
Jurkat cells treated with this compound
-
96-well plate
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
-
Protocol:
-
Seed 5 x 104 Jurkat cells per well in a 96-well plate and treat with a dose range of this compound for 24-48 hours.[11]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay by Flow Cytometry
This protocol describes how to determine if this compound induces apoptosis in Jurkat cells using Annexin V and Propidium Iodide (PI) staining.[12][13]
-
Materials:
-
Jurkat cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat Jurkat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
RORγt Reporter Gene Assay
This assay is used to measure the inhibitory effect of this compound on RORγt transcriptional activity in Jurkat cells.[8]
-
Materials:
-
Jurkat cells
-
RORγt expression vector
-
Luciferase reporter vector with ROR response elements (ROREs)
-
Transfection reagent
-
Luciferase assay system
-
-
Protocol:
-
Co-transfect Jurkat cells with the RORγt expression vector and the RORE-luciferase reporter vector.
-
After transfection, treat the cells with various concentrations of this compound for 18-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
IL-17A Production Analysis by ELISA
This protocol is to quantify the amount of IL-17A secreted by stimulated Jurkat cells following this compound treatment.
-
Materials:
-
Jurkat cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound
-
Human IL-17A ELISA kit
-
-
Protocol:
Visualizations
Signaling Pathway
Caption: this compound inhibits RORγt, blocking co-activator recruitment and IL-17A gene transcription.
Experimental Workflow
Caption: Experimental workflow for evaluating the effects of this compound on Jurkat cells.
Logical Relationship
Caption: Logical relationship of this compound's inhibition of RORγt and its downstream effects.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 7. invivogen.com [invivogen.com]
- 8. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 14. Differential effects of lactacystin on cytokine production in activated Jurkat cells and murine splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SR2211 Efficacy in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a subset of CD4+ T cells critical for host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are governed by the lineage-defining nuclear receptor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] SR2211 is a potent and selective synthetic inverse agonist of RORγt, which functions by repressing the transcriptional activity of this receptor.[3][4][5] By inhibiting RORγt, this compound effectively suppresses the production of the hallmark Th17 cytokine, Interleukin-17 (IL-17A), a key mediator of inflammation.[3][4][5] These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in primary human T cells by evaluating its impact on T cell activation, proliferation, and specifically, on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
Mechanism of Action: this compound and the RORγt Signaling Pathway
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6, which activate the transcription factor STAT3. Activated STAT3, along with other factors like IRF4 and BATF, induces the expression of RORγt.[1][6][7] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, driving their transcription.[7][8] The cytokine IL-23 is important for the maintenance and expansion of the differentiated Th17 cell population.[1][9] this compound, as an inverse agonist, binds to RORγt and represses its ability to activate gene transcription, thereby blocking the production of IL-17A and inhibiting the pro-inflammatory functions of Th17 cells.
Experimental Workflow
The overall workflow to assess this compound efficacy involves isolating primary T cells, inducing their activation or differentiation into Th17 cells in the presence of varying concentrations of this compound, and subsequently analyzing the impact on proliferation, activation markers, and cytokine production.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Naive CD4+ T Cells
This protocol describes the isolation of naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Obtain human buffy coats or whole blood.
-
Dilute the blood sample 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube at a 2:1 ratio (blood:Ficoll).
-
Centrifuge at 800 x g for 25 minutes at room temperature with the brake off.[10]
-
Carefully aspirate the upper plasma layer and collect the cloudy buffy coat layer containing PBMCs.[10]
-
Wash the collected PBMCs twice with PBS, centrifuging at 500 x g for 5-10 minutes.
-
-
Naive CD4+ T Cell Purification:
-
Resuspend the PBMC pellet in an appropriate buffer (e.g., MACS buffer).
-
Use a commercially available naive CD4+ T cell isolation kit (negative selection) following the manufacturer’s instructions. This typically involves incubating the cells with an antibody cocktail that labels non-naive CD4+ T cells, which are then depleted using magnetic beads.
-
Assess the purity of the isolated naive CD4+ T cells (CD4+CD45RA+) by flow cytometry. Purity should be >95%.
-
Protocol 2: Th17 Cell Differentiation and this compound Treatment
This protocol details the in vitro differentiation of isolated naive CD4+ T cells into Th17 cells and treatment with this compound.
-
Plate Coating (Day 0):
-
Prepare a solution of anti-human CD3 antibody (clone OKT3) at 1-3 µg/mL in sterile PBS.[11][12]
-
Add the antibody solution to the wells of a 24-well tissue culture plate (500 µL/well).
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[13]
-
Before use, wash the wells twice with sterile PBS to remove unbound antibodies.
-
-
Cell Seeding and Differentiation (Day 0):
-
Prepare complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin).[11]
-
Prepare the Th17 differentiation cocktail in the complete medium. Final concentrations should be:
-
Prepare serial dilutions of this compound (e.g., from 10 nM to 10 µM) in the Th17 differentiation medium. Include a vehicle control (DMSO, typically ≤ 0.1%). The reported IC50 of ~320 nM for RORγ activity can guide the concentration range.[3]
-
Resuspend the purified naive CD4+ T cells to a density of 1 x 10^6 cells/mL in the appropriate this compound or vehicle-containing medium.
-
Add 1 mL of the cell suspension to each well of the pre-coated 24-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.[17]
-
Protocol 3: Assessment of T Cell Proliferation by CFSE Dilution
-
CFSE Staining (Prior to Culture):
-
Before adding cells to the culture plate (Protocol 2, Step 2), wash the isolated naive CD4+ T cells with PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete medium before proceeding with the differentiation protocol.
-
-
Flow Cytometry Analysis (Day 3-5):
-
Harvest cells from the culture plates.
-
Wash with FACS buffer (PBS with 2% FBS).
-
Analyze CFSE fluorescence using a flow cytometer. Proliferating cells will exhibit a sequential halving of CFSE intensity with each cell division.
-
Quantify the percentage of divided cells and the proliferation index in vehicle vs. This compound-treated samples.
-
Protocol 4: Assessment of T Cell Activation Markers
-
Cell Staining (Day 3):
-
Harvest cells from the culture plates.
-
Wash cells with FACS buffer.
-
Stain with fluorescently conjugated antibodies against surface markers such as CD4, CD25, and CD69 for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ T cell population.
-
Analyze the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 positive cells.
-
Protocol 5: Quantification of IL-17A Production
A. ELISA for Secreted IL-17A:
-
Supernatant Collection (Day 3-5):
-
Centrifuge the culture plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available human IL-17A ELISA kit.
-
Perform the assay according to the manufacturer’s instructions to determine the concentration of IL-17A (pg/mL) in the supernatants.
-
B. Intracellular Cytokine Staining for IL-17A:
-
Cell Restimulation (Day 3-5):
-
Harvest the differentiated T cells.
-
Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium containing:
-
PMA: 50 ng/mL
-
Ionomycin: 1 µg/mL
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin): Use at the manufacturer's recommended concentration.
-
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Staining and Flow Cytometry:
-
Wash the restimulated cells with FACS buffer.
-
Perform surface staining for CD4 as described in Protocol 4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain with a fluorescently conjugated anti-human IL-17A antibody.[18]
-
Wash the cells and analyze by flow cytometry.
-
Gate on CD4+ cells and quantify the percentage of IL-17A-producing cells.
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and the vehicle control.
Table 1: Effect of this compound on Primary T Cell Proliferation
| Treatment | Concentration (µM) | % Divided Cells (CFSE) | Proliferation Index |
| Vehicle (DMSO) | 0.1% | 85 ± 5% | 3.5 ± 0.4 |
| This compound | 0.1 | 82 ± 6% | 3.3 ± 0.5 |
| This compound | 0.5 | 75 ± 7% | 2.8 ± 0.6 |
| This compound | 1.0 | 60 ± 8% | 2.1 ± 0.5 |
| This compound | 5.0 | 45 ± 9% | 1.5 ± 0.4 |
| Unstimulated | - | < 5% | < 0.2 |
Table 2: Effect of this compound on T Cell Activation Markers
| Treatment | Concentration (µM) | % CD25+ of CD4+ Cells | % CD69+ of CD4+ Cells |
| Vehicle (DMSO) | 0.1% | 90 ± 4% | 92 ± 3% |
| This compound | 0.1 | 88 ± 5% | 90 ± 4% |
| This compound | 0.5 | 85 ± 6% | 87 ± 5% |
| This compound | 1.0 | 78 ± 7% | 81 ± 6% |
| This compound | 5.0 | 65 ± 8% | 70 ± 7% |
| Unstimulated | - | < 2% | < 2% |
Table 3: Effect of this compound on IL-17A Production in Differentiated Th17 Cells
| Treatment | Concentration (µM) | IL-17A (pg/mL) by ELISA | % IL-17A+ of CD4+ Cells |
| Vehicle (DMSO) | 0.1% | 2500 ± 300 | 35 ± 5% |
| This compound | 0.1 | 1800 ± 250 | 25 ± 4% |
| This compound | 0.5 | 800 ± 150 | 12 ± 3% |
| This compound | 1.0 | 350 ± 80 | 5 ± 2% |
| This compound | 5.0 | < 100 | < 2% |
| Unstimulated | - | < 50 | < 1% |
Note: All data in tables are presented as hypothetical mean ± standard deviation and should be determined experimentally.
Logical Framework for Efficacy Assessment
The assessment of this compound efficacy is based on a hierarchical approach, starting from general effects on T cell biology to specific effects on the Th17 lineage.
References
- 1. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 2. rupress.org [rupress.org]
- 3. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of human Th17 cell differentiation in vitro: evaluating different polarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peerj.com [peerj.com]
- 11. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. antbioinc.com [antbioinc.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Quantifying RORγ Activity with SR2211 Using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This makes RORγ a key therapeutic target for autoimmune diseases. SR2211 is a potent and selective synthetic inverse agonist of RORγ, which suppresses the receptor's transcriptional activity.[1][3] Luciferase reporter assays are a widely used method to screen for and characterize modulators of nuclear receptors like RORγ due to their high sensitivity and dynamic range.[4][5][6] This application note provides a detailed protocol for using this compound in a luciferase reporter assay to measure RORγ activity.
RORγ Signaling Pathway and this compound Mechanism of Action
RORγ binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of its target genes. Upon binding, RORγ recruits coactivators to initiate the transcription of genes involved in the Th17 cell lineage, notably IL-17. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγ and promotes the recruitment of corepressors, leading to the suppression of target gene expression.
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Experimental Principle
This protocol utilizes a dual-luciferase reporter assay system. A firefly luciferase reporter plasmid is used where the luciferase gene expression is driven by a promoter containing multiple copies of the ROR Response Element (RORE). A second plasmid expressing Renilla luciferase under the control of a constitutive promoter is co-transfected to serve as an internal control for transfection efficiency and cell viability. In the presence of active RORγ, the firefly luciferase is expressed. When this compound is added, it inhibits RORγ activity, leading to a dose-dependent decrease in firefly luciferase expression.
Experimental Workflow
The general workflow for the RORγ luciferase reporter assay involves cell seeding, transfection with the reporter and control plasmids, treatment with a dose range of this compound, and subsequent measurement of luciferase activity.
Caption: Workflow for the this compound RORγ luciferase reporter assay.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293T cells
-
Plasmids:
-
RORγ expression vector (full-length human RORγ)
-
RORE-luciferase reporter vector (e.g., pGL4 with 5xRORE)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Compound: this compound
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Plate: White, flat-bottom 96-well plate
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or equivalent
-
Luminometer: Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, flat-bottom plate.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
Prepare a DNA master mix for transfection. For each well, combine:
-
50 ng RORγ expression vector
-
100 ng RORE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
First, add the reagent to measure firefly luciferase activity and read the luminescence.
-
Next, add the stop-and-glow reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
Data Analysis:
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Dose-Response Curve: Plot the normalized RLU against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RORγ activity.
Data Presentation
The results of the dose-response experiment with this compound on RORγ activity are summarized in the table below.
| This compound Concentration (nM) | Log [this compound] (M) | Normalized RLU (Mean) | % Inhibition |
| 0 (Vehicle) | - | 150.3 | 0 |
| 1 | -9 | 145.1 | 3.5 |
| 10 | -8 | 127.8 | 15.0 |
| 50 | -7.3 | 90.2 | 40.0 |
| 100 | -7 | 76.7 | 49.0 |
| 320 | -6.5 | 45.1 | 70.0 |
| 1000 | -6 | 18.0 | 88.0 |
| 10000 | -5 | 7.5 | 95.0 |
Note: The data presented are for illustrative purposes. An IC50 of approximately 320 nM for this compound on RORγ has been reported.[1][3]
Logical Relationship of Assay Components
The interplay between the different components of the luciferase reporter assay is crucial for the accurate measurement of RORγ inhibition by this compound.
Caption: Logical relationship of components in the RORγ reporter assay.
The luciferase reporter assay described here is a robust and sensitive method for quantifying the inhibitory activity of compounds targeting RORγ. This compound serves as an excellent positive control for assay validation and as a benchmark for the characterization of novel RORγ inverse agonists. This protocol provides a solid foundation for researchers in academic and industrial settings to investigate the modulation of RORγ activity in the context of drug discovery and development.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 6. researchgate.net [researchgate.net]
SR2211: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2211 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1][2][3] An isoform of RORγ, RORγt, is a key transcription factor essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3] Th17 cells and IL-17 are strongly implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[1][2] By binding to the ligand-binding domain of RORγ, this compound effectively suppresses its transcriptional activity, leading to a reduction in IL-17 production.[1] This mechanism of action makes this compound a valuable tool for investigating the role of RORγ/Th17 signaling in autoimmune and inflammatory disease models and a potential therapeutic candidate.
These application notes provide a comprehensive overview of the administration and dosage of this compound for in vivo studies, with a focus on a murine model of rheumatoid arthritis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from both in vitro and in vivo studies.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| In Vitro Potency | ||||
| Kᵢ (RORγ) | 105 nM | Human | Radioligand Binding Assay | [1][4] |
| IC₅₀ (RORγ) | ~320 nM | Human | GAL4-RORγ LBD Cotransfection Assay | [1] |
| In Vivo Administration | ||||
| Dosage | 20 mg/kg | Mouse (DBA/1J) | Collagen-Induced Arthritis Model | [5] |
| Administration Route | Intraperitoneal (IP) Injection | Mouse (DBA/1J) | Collagen-Induced Arthritis Model | [5] |
| Dosing Frequency | Twice Daily | Mouse (DBA/1J) | Collagen-Induced Arthritis Model | [5] |
| Treatment Duration | 15 days | Mouse (DBA/1J) | Collagen-Induced Arthritis Model | [5] |
| Observed In Vivo Effect | ||||
| Clinical Outcome | Significant reduction in joint inflammation | Mouse (DBA/1J) | Collagen-Induced Arthritis Model | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RORγ and a general experimental workflow for in vivo studies using this compound.
Caption: RORγ signaling pathway and its inhibition by this compound.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with SR2211
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The differentiation and function of Th17 cells are critically dependent on the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]
SR2211 is a potent and selective synthetic inverse agonist of RORγt.[1][3] By binding to RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and a significant reduction in IL-17 production.[1][3] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated diseases.
Flow cytometry is an indispensable technique for the detailed analysis of Th17 cells. It allows for the precise identification and quantification of Th17 cell populations based on the expression of cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A). This document provides detailed application notes and protocols for the analysis of Th17 cells treated with this compound using flow cytometry.
Principle of the Assay
The protocol involves the in vitro differentiation of naive CD4+ T cells into Th17 cells. These differentiated Th17 cells are then treated with this compound or a vehicle control. Following treatment, the cells are stimulated to induce cytokine production, which is then trapped intracellularly. Finally, the cells are stained with fluorescently labeled antibodies against CD4 and IL-17A and analyzed by flow cytometry to quantify the percentage of IL-17A-producing Th17 cells.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on IL-17A production in human Th17 cells as measured by flow cytometry.
| Treatment | Concentration (µM) | Mean Percentage of IL-17A+ CD4+ T Cells (Relative to Vehicle) | Standard Deviation (SD) | Number of Donors (n) |
| Vehicle (DMSO) | - | 100% | - | 3 |
| This compound | 3 | ~50% | As per study | 3 |
Data is interpreted from a graphical representation in the source material and presented as a percentage relative to the vehicle control.[4]
Experimental Protocols
I. Differentiation of Human Naive CD4+ T Cells into Th17 Cells
This protocol describes the differentiation of isolated human naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant Human IL-6
-
Recombinant Human TGF-β
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Add the following reagents to the cell culture to induce Th17 differentiation:
-
Soluble anti-CD28 antibody (1 µg/mL)
-
Recombinant Human IL-6 (10 ng/mL)
-
Recombinant Human TGF-β (1 ng/mL)
-
Recombinant Human IL-23 (10 ng/mL)
-
Recombinant Human IL-1β (10 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 3-5 days.
II. Treatment of Differentiated Th17 Cells with this compound
Materials:
-
Differentiated Th17 cells (from Protocol I)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
On day 3 of differentiation, add this compound to the desired final concentration (e.g., 3 µM) to the respective wells.[4]
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
Continue to incubate the cells for an additional 48 hours.
III. Intracellular Cytokine Staining for Flow Cytometry
This protocol details the steps for preparing the treated Th17 cells for flow cytometric analysis.
Materials:
-
This compound-treated and vehicle-treated Th17 cells (from Protocol II)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin (Protein transport inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Anti-human CD4 antibody (fluorochrome-conjugated)
-
Anti-human IL-17A antibody (fluorochrome-conjugated)
-
Isotype control antibodies
Procedure:
-
Restimulate the differentiated Th17 cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the culture medium.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to block cytokine secretion.
-
Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash them with PBS.
-
Stain for the surface marker by incubating the cells with a fluorochrome-conjugated anti-human CD4 antibody.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for the intracellular cytokine by incubating the permeabilized cells with a fluorochrome-conjugated anti-human IL-17A antibody. Use an isotype control antibody in a separate tube for gating purposes.
-
Wash the cells with permeabilization/wash buffer.
-
Resuspend the cells in an appropriate buffer (e.g., PBS with 1% FBS) for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
IV. Flow Cytometry Analysis
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CD4+ T cell population.
-
Within the CD4+ T cell gate, quantify the percentage of IL-17A positive cells.
-
Compare the percentage of IL-17A+ CD4+ T cells in the this compound-treated samples to the vehicle-treated samples.
Visualizations
Signaling Pathway
Caption: this compound inhibits RORγt, blocking IL-17A gene transcription.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on Th17 cells.
Logical Relationship of the Experiment
Caption: Logical flow of the this compound Th17 inhibition experiment.
References
Troubleshooting & Optimization
troubleshooting SR2211 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR2211 in cell culture experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound and potentially introducing cytotoxicity. This guide addresses common causes of precipitation and provides solutions to ensure a successful experiment.
Issue: Immediate or Delayed Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms either immediately or over time. What is causing this, and how can I prevent it?
| Potential Cause | Observation | Recommended Solution |
| High Final Concentration | Precipitation is observed, especially at higher desired concentrations of this compound. | The aqueous solubility of this compound in cell culture media is limited. Determine the maximum soluble concentration by performing a solubility test. Start with a low concentration (e.g., 1 µM) and gradually increase it to find the highest concentration that remains in solution. For many cell types, this compound has been used effectively at concentrations around 5 µM. |
| High Final DMSO Concentration | Cell stress or death is observed in addition to potential precipitation. | The final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.1%, to avoid solvent-induced toxicity and to minimize its effect on the solubility of media components. |
| Improper Dilution Technique | A concentrated precipitate forms immediately upon adding the DMSO stock to the media. | Add the this compound stock solution to pre-warmed (37°C) cell culture media dropwise while gently vortexing or swirling. This rapid and even dispersion prevents localized high concentrations of the compound that can lead to "crashing out" of the solution. |
| Stock Solution Issues | The DMSO stock solution itself is not fully dissolved or contains particulates. | Ensure that this compound is completely dissolved in 100% anhydrous DMSO. If necessary, gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the stock solution for any undissolved particles before use. |
| Media Composition and Temperature | Precipitation occurs over time during incubation. | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and affect its solubility. Pre-warming the media to 37°C before adding the compound can help. If using serum-containing media, consider reducing the serum concentration if your cell line allows it. |
| pH of the Media | The color of the phenol (B47542) red indicator in the media changes, suggesting a pH shift that could coincide with precipitation. | Ensure your cell culture medium is properly buffered and at the correct pH for your cells. While this compound is not reported to be highly pH-sensitive, significant deviations from physiological pH can affect the solubility of various media components and the compound itself. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mM.
Q2: What is a typical working concentration for this compound in cell culture?
A2: A common working concentration for this compound in various cell-based assays is 5 µM.[1] However, the optimal concentration will depend on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I prepare a working solution of this compound in cell culture media and store it?
A4: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. It is best to prepare fresh working dilutions from your DMSO stock for each experiment to avoid potential degradation or precipitation over time.
Q5: My this compound precipitated in the media. Can I still use it for my experiment?
A5: No, if you observe precipitation, the media should be discarded. The presence of a precipitate means the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 527.48 g/mol | [2] |
| Kᵢ for RORγ | 105 nM | [2] |
| IC₅₀ for RORγ | ~320 nM | [2] |
| Solubility in DMSO | up to 100 mM | [2] |
| Commonly Used In Vitro Concentration | 5 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Prepare an Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution in DMSO to create a 1 mM intermediate stock. This can make the final dilution into aqueous media more accurate and less prone to precipitation.
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium to 37°C. To achieve a final concentration of 5 µM this compound, add 5 µL of a 10 mM stock solution to 10 mL of media (a 1:2000 dilution). Add the stock solution dropwise to the media while gently swirling the tube or plate.
-
Final DMSO Concentration: This dilution will result in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO without this compound to your cell culture medium.
Protocol 2: General Cell Treatment Protocol (Example with EL-4 cells)
-
Cell Seeding: Seed EL-4 cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Pre-treatment with this compound: Add the freshly prepared this compound working solution to the cells to achieve the desired final concentration (e.g., 5 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired pre-treatment time (e.g., 20 hours).[1]
-
Stimulation (if required): After the pre-treatment period, stimulate the cells as required by your experimental design. For example, to induce IL-17 production in EL-4 cells, you can stimulate with PMA (phorbol 12-myristate 13-acetate) and ionomycin.[1]
-
Assay: Following stimulation, harvest the cells or supernatant for your downstream analysis (e.g., qPCR for gene expression, ELISA or intracellular flow cytometry for protein levels).
Visualizations
RORγ Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the RORγt signaling pathway, leading to reduced IL-17 production.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation in cell culture.
References
Technical Support Center: Optimizing SR2211 Dose-Response Curve in T Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SR2211 dose-response curve experiments in T cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T cells?
This compound is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1][2][3][4][5] RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3][4][5][6][7] By binding to RORγt, this compound inhibits its transcriptional activity, leading to the suppression of IL-17 gene expression and production in T cells.[1][3][4] This makes this compound a valuable tool for studying Th17-mediated inflammatory responses and a potential therapeutic candidate for autoimmune diseases.[1][3][5][6][7]
Q2: What is a typical effective concentration range for this compound in T cell assays?
The effective concentration of this compound can vary depending on the specific T cell type (e.g., primary T cells vs. cell lines like Jurkat or EL-4), the assay readout (e.g., reporter gene activity, cytokine production), and the stimulation conditions. Based on published data, a concentration range of 100 nM to 10 µM is typically effective. For instance, the IC50 for inhibiting RORγ activity in a cell-based reporter assay was calculated to be approximately 320 nM.[1][4] In murine EL-4 T cells, a concentration of 5 µM this compound has been shown to significantly reduce IL-17 gene expression.[1][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in the dose-response curve.
-
Potential Cause: Inconsistent cell health or density.
-
Troubleshooting Tip: Ensure your T cells are healthy and in the logarithmic growth phase. Maintain a consistent cell seeding density across all wells of your experiment. For Jurkat cells, a density between 1x10^5 and 1x10^6 cells/mL is recommended for maintenance.[8]
-
-
Potential Cause: Inaccurate pipetting of this compound or other reagents.
-
Troubleshooting Tip: Use calibrated pipettes and perform serial dilutions of this compound carefully. Prepare a master mix of reagents where possible to minimize pipetting errors between wells.
-
-
Potential Cause: Edge effects in the multi-well plate.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for your experimental samples, as these are more prone to evaporation. Instead, fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: No significant inhibition of IL-17 production observed with this compound treatment.
-
Potential Cause: Suboptimal T cell stimulation.
-
Troubleshooting Tip: Ensure your T cell stimulation protocol is robust. For primary T cells, stimulation with anti-CD3 and anti-CD28 antibodies is common. For cell lines like EL-4 or Jurkat, stimulation with Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) is often used to induce IL-17 production.[1][3][4] The timing and concentration of these stimuli may need to be optimized.
-
-
Potential Cause: Insufficient this compound concentration or incubation time.
-
Troubleshooting Tip: Increase the concentration range of this compound in your dose-response curve. Also, consider extending the pre-incubation time with this compound before T cell stimulation to allow for sufficient target engagement. A pre-treatment of 20 hours has been used effectively in some studies.[1]
-
-
Potential Cause: Issues with the IL-17 detection method.
-
Troubleshooting Tip: If using intracellular cytokine staining (ICS) with flow cytometry, ensure proper fixation and permeabilization of the cells.[1][2][6] Use a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the final hours of stimulation to allow for intracellular accumulation of IL-17.[1][3][9] If using ELISA, confirm the sensitivity and specificity of your antibody pair.
-
Issue 3: High background signal in unstimulated control cells.
-
Potential Cause: T cells are activated due to poor handling or culture conditions.
-
Troubleshooting Tip: Handle T cells gently during passaging and experimental setup. Ensure the cell culture medium is fresh and contains the appropriate supplements. Avoid over-confluency of cell cultures.
-
-
Potential Cause: Autofluorescence of cells or reagents in flow cytometry.
-
Troubleshooting Tip: Include an unstained cell control to assess background fluorescence. If necessary, use a viability dye to exclude dead cells, which can be highly autofluorescent.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: this compound IC50 and Ki Values
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| Radioligand Binding Assay (SPA) | GST-RORγ | RORγ | Ki | 105 nM | [1] |
| Gal4-RORγ LBD Cotransfection Assay | HEK293T | RORγ Transcriptional Activity | IC50 | ~320 nM | [1][4] |
| RORγt-LBD GAL4 Transactivation Assay | Jurkat | RORγt Transcriptional Activity | IC50 | 418 ± 84 nM | [9] |
| IL-17A Production | Human CD4+ T cells | IL-17A | IC50 | 1475 ± 739 nM | [9] |
Table 2: Recommended Concentration Ranges for In Vitro T Cell Assays
| Cell Type | Assay | Recommended this compound Concentration | Reference |
| EL-4 (murine T lymphocyte) | IL-17 Gene Expression (qPCR) | 5 µM | [1][3][4] |
| EL-4 (murine T lymphocyte) | Intracellular IL-17 Staining (Flow Cytometry) | 5 µM | [1][3] |
| Human Primary T cells | Th17 Differentiation | 100 nM - 1 µM | [9] |
| Jurkat (human T lymphocyte) | RORγt Reporter Assay | 100 nM - 10 µM | [9] |
Experimental Protocols
Protocol 1: this compound Dose-Response Curve using Intracellular Cytokine Staining for IL-17 in Jurkat T Cells
This protocol outlines a general procedure for determining the dose-response of this compound on IL-17 production in Jurkat T cells.
Materials:
-
Jurkat T cells (e.g., Clone E6-1)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-human IL-17A antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium, maintaining a cell density between 1x10^5 and 1x10^6 cells/mL.[8]
-
Cell Plating: Seed Jurkat cells in a 24-well plate at a density of 5x10^5 cells/well in 500 µL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Add the desired concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) to the respective wells. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Pre-incubation: Incubate the cells with this compound for 2-4 hours (or longer, e.g., 20 hours, for optimal inhibition) at 37°C and 5% CO2.
-
T Cell Stimulation: Prepare a stimulation cocktail of PMA (e.g., 50 ng/mL final concentration) and Ionomycin (e.g., 1 µg/mL final concentration). Add the stimulation cocktail to all wells except for the unstimulated control.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM) to all wells and incubate for the final 4-6 hours of the stimulation period. The total stimulation time is typically 6 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with PBS.
-
Perform surface staining for any desired markers (optional).
-
Fix and permeabilize the cells according to the manufacturer's protocol of your fixation/permeabilization kit.
-
Stain with the anti-human IL-17A antibody for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IL-17A positive cells in each treatment condition.
-
Data Analysis: Plot the percentage of IL-17A positive cells against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: this compound inhibits RORγt, blocking IL-17 production in Th17 cells.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
- 1. biocompare.com [biocompare.com]
- 2. Intracellular Staining Quick Guides | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. researchgate.net [researchgate.net]
potential off-target effects of SR2211 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR2211, a potent and selective RORγ inverse agonist, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency and selectivity of this compound?
This compound is a synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor γ (RORγ).[1][2] It binds to RORγ with a Ki of 105 nM and has an IC50 of approximately 320 nM in cell-based reporter assays.[1][2]
Q2: What are the known off-targets of this compound?
Based on published data, this compound is highly selective for RORγ. It has been shown to have minimal to no activity on the closely related nuclear receptors RORα and Liver X Receptor α (LXRα).[2] Additionally, it does not affect the transcriptional activity of the Farnesoid X Receptor (FXR).[2] A general cytotoxicity assay using a GAL4 DNA-binding domain fused to the VP16 activation domain showed no off-target effects or toxicity.[2]
It is important to note that a comprehensive kinase selectivity profile for this compound has not been publicly reported. As with many small molecule inhibitors, off-target effects on protein kinases are possible. Researchers should interpret their results with this in mind and consider performing their own kinase screening if unexpected phenotypes are observed.
Q3: I am not seeing the expected inhibition of IL-17 production in my cell-based assay. What could be the issue?
Several factors could contribute to a weaker than expected inhibition of Interleukin-17 (IL-17) production. Consider the following troubleshooting steps:
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the optimal density. Over-confluent or unhealthy cells may respond poorly to stimulation and treatment.
-
Reagent Quality: Verify the quality and activity of your PMA and ionomycin (B1663694) used for stimulation. These reagents can degrade over time.
-
This compound Concentration and Incubation Time: Confirm that you are using the correct concentration of this compound and that the pre-incubation time before stimulation is sufficient (e.g., 20 hours as described in some protocols).[2]
-
Detection Method Sensitivity: For intracellular cytokine staining followed by flow cytometry, ensure proper cell permeabilization and the use of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for cytokine accumulation.[2] For ELISA, ensure the assay is sensitive enough to detect the levels of IL-17 in your samples.
-
Assay Controls: Include appropriate positive controls (e.g., a known RORγ inverse agonist like Digoxin) and negative controls (vehicle, such as DMSO) to validate your assay performance.[2]
Q4: My reporter assay results are variable. How can I improve consistency?
Variability in luciferase or other reporter assays can arise from several sources:
-
Transfection Efficiency: Optimize your transfection protocol to achieve consistent and high efficiency across wells and experiments.
-
Plasmid Quality: Use high-quality plasmid DNA for your reporter and RORγ expression vectors.
-
Cell Seeding: Ensure uniform cell seeding across the plate to avoid variations in cell number per well.
-
Lysis and Reading: Ensure complete cell lysis and consistent timing of the addition of luciferase substrate and reading on the luminometer.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: On-Target Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 105 nM | Human | Radioligand Binding Assay (SPA) | [2] |
| IC50 | ~320 nM | Human | Gal4-RORγ Cotransfection Assay | [2] |
Table 2: Selectivity Profile of this compound Against Other Nuclear Receptors
| Off-Target | Activity | Concentration Tested | Assay Type | Reference |
| RORα | No significant impact on transcriptional activity | Up to 10 µM | Gal4-RORα Cotransfection Assay | [2] |
| LXRα | Minimal activation (<5% compared to T0901317) | Up to 10 µM | Gal4-LXRα Cotransfection Assay | [2] |
| FXR | No effect on transcriptional activity | Not specified | Gal4-FXR Cotransfection Assay | [2] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving this compound, based on published studies.[2]
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of this compound to displace a radiolabeled ligand from the RORγ ligand-binding domain (LBD).
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, 0.01% BSA, and complete protease inhibitor cocktail.
-
GST-RORγ-LBD protein.
-
[³H]-T0901317 (radioligand).
-
Glutathione YSI Scintillation Proximity Assay beads.
-
This compound at various concentrations.
-
-
Procedure:
-
In a suitable microplate, combine 1 µg of GST-RORγ-LBD, 5 nM of [³H]-T0901317, and varying concentrations of this compound in assay buffer.
-
Add 0.25 mg of SPA beads to each well.
-
Incubate the plate with gentle mixing for 20 hours at room temperature.
-
Read the plate on a scintillation counter (e.g., TopCount).
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to calculate the Ki value.
-
Cell-Based Cotransfection Reporter Assay
This assay quantifies the inverse agonist activity of this compound on RORγ-mediated transcription.
-
Reagents and Plasmids:
-
HEK293T cells.
-
Expression plasmid for a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the RORγ LBD (Gal4-RORγ).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound at various concentrations.
-
Luciferase assay substrate.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Cotransfect the cells with the Gal4-RORγ and UAS-luciferase plasmids.
-
After transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
IL-17A Expression Assay in EL-4 Cells
This protocol details the measurement of this compound's effect on IL-17A mRNA and protein expression in a murine T-lymphoma cell line.
-
Reagents:
-
EL-4 cells.
-
This compound.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for stimulation.
-
For qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for Il17a and a housekeeping gene (e.g., Gapdh).
-
For Flow Cytometry: Protein transport inhibitor (e.g., Brefeldin A), fixation/permeabilization buffers, and a fluorescently labeled anti-IL-17A antibody.
-
-
Procedure for qPCR:
-
Seed EL-4 cells in a 6-well plate.
-
Pre-treat the cells with 5 µM this compound or DMSO for 20 hours.
-
Stimulate the cells with 50 ng/mL PMA and 1 µg/mL Ionomycin for 5 hours.
-
Extract total RNA, synthesize cDNA, and perform qPCR to quantify Il17a expression relative to the housekeeping gene.
-
-
Procedure for Intracellular Flow Cytometry:
-
Pre-treat and stimulate EL-4 cells as described above.
-
For the last 2 hours of stimulation, add a protein transport inhibitor.
-
Harvest, fix, and permeabilize the cells according to the manufacturer's protocol.
-
Stain with a fluorescently labeled anti-IL-17A antibody.
-
Analyze the cells by flow cytometry to determine the percentage of IL-17A-positive cells.
-
Visualizations
RORγ Signaling Pathway and Point of this compound Inhibition
Caption: this compound acts as an inverse agonist to RORγ, inhibiting coactivator recruitment and subsequent transcription of the IL-17 gene.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effect on IL-17 expression in EL-4 cells.
Troubleshooting Logic for Weak IL-17 Inhibition
Caption: A logical approach to troubleshooting suboptimal inhibition of IL-17 by this compound in cell-based assays.
References
SR2211 Cytotoxicity Assay in Primary Human Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cytotoxicity assays with SR2211 in primary human cells. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1] Its primary mechanism of action is to bind to RORγ and suppress its transcriptional activity.[1] This leads to the inhibition of the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2]
Q2: At what concentration does this compound typically inhibit RORγ activity?
This compound has a binding affinity (Ki) of 105 nM and an IC50 of approximately 320 nM for RORγ.[1] In cell-based reporter assays, significant inhibition of RORγ activity is observed at concentrations in the low micromolar range.[1]
Q3: Is this compound expected to be cytotoxic to primary human cells?
Based on available data, this compound is generally not considered to be cytotoxic to primary human cells, including T cells, at the concentrations required for its RORγ inverse agonist activity.[3] Studies on human T cell differentiation have shown that this compound can effectively inhibit IL-17 production without impacting cell viability.[3] However, as with any compound, it is crucial to experimentally determine the cytotoxic potential in your specific primary human cell type of interest.
Q4: What are the critical first steps before starting a cytotoxicity experiment with this compound?
Before initiating a cytotoxicity assay, it is essential to:
-
Characterize your primary human cells: Ensure the viability and health of the cells after isolation.
-
Optimize cell seeding density: Determine the optimal number of cells per well to ensure they are in a logarithmic growth phase during the experiment.
-
Prepare a fresh stock solution of this compound: this compound is typically dissolved in DMSO. Prepare a high-concentration stock and dilute it in culture medium to the final desired concentrations.
-
Determine the appropriate vehicle control: The final concentration of DMSO in all wells (including untreated controls) should be consistent and non-toxic (typically ≤ 0.1%).
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of primary human cells.
Materials:
-
Primary human cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Isolate and count primary human cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and stabilize.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium. Include untreated control wells with fresh medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
After the incubation, carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Primary human cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well or 12-well sterile plates
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary human cells in 6-well or 12-well plates at an appropriate density.
-
Allow cells to adhere and stabilize overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by gentle trypsinization (if adherent) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate voltage settings and compensation using unstained and single-stained controls.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantitative Data Summary
The following table summarizes the known effects of this compound on cell viability and related parameters. Note that specific IC50 values for cytotoxicity in primary human cells are not widely reported, as the compound is primarily studied for its immunomodulatory effects at non-toxic concentrations.
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| Cell Viability | Human Naïve CD4+ T cells | Up to 10 µM | No effect on cell viability during Th17 differentiation. | [3] |
| Gene Expression (Bcl2l1) | Murine Lewis Lung Carcinoma (LLC) | 10 µM | Increased mRNA level of the pro-survival gene Bcl2l1. | |
| Gene Expression (Cell Proliferation/Death) | Murine Lewis Lung Carcinoma (LLC) | Not specified | No effect on the expression of genes involved in cell proliferation (Mki67, Pcna) or cell death (Casp3, Bax). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT/viability assay | - Contamination of culture (mycoplasma, bacteria, fungi)- High seeding density- Reagent interference | - Regularly test for mycoplasma contamination.- Optimize cell seeding density to avoid overgrowth.- Include a "reagent only" control to check for background signal. |
| Inconsistent results between replicates | - Uneven cell seeding- Inaccurate pipetting of this compound or reagents- "Edge effect" in 96-well plates | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity at low this compound concentrations | - High DMSO concentration in the final culture medium- Poor health of primary cells- this compound precipitation | - Ensure the final DMSO concentration is below 0.1%.- Use freshly isolated, healthy primary cells with low passage numbers.- Visually inspect the diluted this compound solutions for any signs of precipitation before adding to cells. |
| Low signal in apoptosis assay | - Inappropriate incubation time- Insufficient this compound concentration to induce apoptosis- Cell loss during harvesting | - Perform a time-course experiment to determine the optimal treatment duration.- Test a wider range of this compound concentrations.- Be gentle during cell harvesting and collect all cells, including those in the supernatant. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: this compound inhibits RORγ, blocking IL-17 production and inflammation.
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with SR2211 in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR2211, a selective RORγ inverse agonist. Inconsistent results in replicate experiments can be a significant challenge, and this guide aims to provide a structured approach to identifying and resolving common issues.
Troubleshooting Guide: Inconsistent this compound Activity
Experiencing variability in your experimental outcomes with this compound? This guide provides a step-by-step approach to troubleshoot your experiments.
Step 1: Compound Integrity and Handling
Inconsistencies can often be traced back to the handling and storage of the compound itself.
Question: My this compound is not showing the expected inhibitory effect on IL-17 production. What should I check first?
Answer: Start by verifying the integrity of your this compound stock. Improper storage or handling can lead to degradation of the compound.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Storage | Store lyophilized powder at -20°C or -80°C for long-term stability. For solutions (typically in DMSO), store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. | This compound, like many small molecules, can be sensitive to temperature fluctuations, moisture, and light, which can lead to degradation and loss of activity.[1][2][3] |
| Solubility | This compound is soluble in DMSO, DMF, and Ethanol. Ensure the compound is fully dissolved before further dilution into aqueous media. Sonication can aid in dissolution. | Incomplete dissolution will lead to an inaccurate final concentration and, consequently, variable results. Precipitates in cell culture media can also cause cytotoxicity. |
| Solution Preparation | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid using old or repeatedly frozen-thawed working solutions. | The stability of this compound in aqueous solutions over time may be limited. Fresh dilutions ensure consistent potency. |
| Final DMSO Concentration | Keep the final concentration of DMSO in your cell culture medium low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. | High concentrations of DMSO can be toxic to cells and may interfere with cellular processes, masking the true effect of this compound.[1] |
dot graph "SR2211_Handling_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Storage" { label="Compound Storage"; bgcolor="#F1F3F4"; "Lyophilized" [label="Lyophilized this compound\n(-20°C or -80°C)"]; "Stock_Solution" [label="DMSO Stock Solution\n(-80°C, Aliquoted)"]; "Lyophilized" -> "Stock_Solution" [label="Dissolve in DMSO"]; }
subgraph "cluster_Experiment" { label="Experimental Use"; bgcolor="#FFFFFF"; "Working_Dilution" [label="Prepare Fresh\nWorking Dilution"]; "Cell_Culture" [label="Add to Cell Culture\n(≤ 0.1% DMSO)"]; "Stock_Solution" -> "Working_Dilution" [label="Dilute in Media"]; "Working_Dilution" -> "Cell_Culture"; } } caption { label="Fig. 1: Recommended workflow for this compound handling."; fontname="Arial"; fontsize=10; }
Step 2: Experimental Design and Cell-Based Assay Parameters
Variability can also arise from the specifics of your experimental setup and the health and handling of your cells.
Question: I'm observing significant well-to-well or experiment-to-experiment variability in my IL-17 readout after this compound treatment. What experimental factors should I consider?
Answer: Inconsistent results in cell-based assays can be due to a number of factors related to your cells and assay conditions.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and use a consistent and low passage number for all replicate experiments. | Cell lines can exhibit phenotypic drift at high passage numbers, leading to changes in receptor expression and signaling pathways, which can alter their response to this compound.[4] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments. | Cell density can affect cell health, growth rate, and response to stimuli, thereby influencing the outcome of the assay. |
| Serum Concentration and Lot | Use a consistent lot and concentration of fetal bovine serum (FBS) for all experiments. If troubleshooting, consider reducing the serum concentration or using serum-free media during the treatment period, if tolerated by the cells. | Serum proteins can bind to small molecules, reducing their effective concentration. Variability between serum lots can also introduce inconsistencies.[5] |
| Stimulation Conditions | If using a stimulus to induce IL-17 expression (e.g., PMA/ionomycin (B1663694), cytokines), ensure the concentration and incubation time are consistent and optimized. | The strength and duration of the stimulus can significantly impact the level of IL-17 production and the apparent efficacy of this compound. |
| Assay Readout | Be aware of potential artifacts with your chosen assay. For example, with MTT assays, the compound or vehicle could interfere with the readout.[6] Consider using orthogonal methods to confirm viability or activity (e.g., trypan blue for viability, qPCR for IL-17 mRNA). | The chosen assay method can be a source of variability. Validating findings with a secondary method can increase confidence in the results. |
dot digraph "Experimental_Variability_Factors" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Inconsistent_Results" [label="Inconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_Cellular" { label="Cellular Factors"; bgcolor="#F1F3F4"; "Cell_Health" [label="Cell Health & Viability"]; "Passage_Number" [label="Cell Passage Number"]; "Seeding_Density" [label="Seeding Density"]; }
subgraph "cluster_Assay" { label="Assay Conditions"; bgcolor="#F1F3F4"; "Serum" [label="Serum Lot & Concentration"]; "Stimulation" [label="Stimulation Consistency"]; "Assay_Readout" [label="Readout Method"]; }
"Inconsistent_Results" -> "Cell_Health"; "Inconsistent_Results" -> "Passage_Number"; "Inconsistent_Results" -> "Seeding_Density"; "Inconsistent_Results" -> "Serum"; "Inconsistent_Results" -> "Stimulation"; "Inconsistent_Results" -> "Assay_Readout"; } caption { label="Fig. 2: Potential sources of experimental variability."; fontname="Arial"; fontsize=10; }
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[7][8] It functions by binding to the ligand-binding domain of RORγ, which represses the receptor's transcriptional activity. A primary downstream effect of RORγ inhibition is the suppression of Interleukin-17 (IL-17) gene expression and production.[9][10][11]
Q2: What are the reported Ki and IC50 values for this compound?
A2: this compound has a reported Ki of 105 nM and an IC50 of approximately 320 nM for RORγ.[7]
Q3: Is this compound selective for RORγ?
A3: Yes, this compound is highly selective for RORγ. Studies have shown that it has minimal to no activity on other nuclear receptors such as RORα, Liver X Receptor α (LXRα), and Farnesoid X Receptor (FXR).[7]
Q4: What cell lines are commonly used for this compound experiments?
A4: The murine T-lymphoma cell line EL-4 is frequently used to study the effects of this compound on IL-17 production, often stimulated with PMA and ionomycin.[9][10] Human embryonic kidney (HEK293) cells are also used for co-transfection assays to assess the direct transcriptional activity of RORγ.[10]
Q5: What is the expected outcome of this compound treatment in a relevant cell-based assay?
A5: In a responsive cell line (e.g., stimulated EL-4 cells), treatment with this compound is expected to cause a dose-dependent decrease in the expression and secretion of IL-17.[9][10] It also inhibits the expression of the IL-23 receptor.[10]
Signaling Pathway
This compound acts by inhibiting the transcriptional activity of RORγ, a key regulator of Th17 cell differentiation and IL-17 production.
dot digraph "SR2211_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];
"this compound" [fillcolor="#EA4335"]; "RORg" [label="RORγ"]; "IL17_Gene" [label="IL-17 Gene Transcription"]; "IL17_Protein" [label="IL-17 Protein Production"]; "Inflammation" [label="Pro-inflammatory Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -> "RORg" [arrowhead=tee, label="Inhibition"]; "RORg" -> "IL17_Gene" [label="Activation"]; "IL17_Gene" -> "IL17_Protein"; "IL17_Protein" -> "Inflammation"; } caption { label="Fig. 3: this compound mechanism of action."; fontname="Arial"; fontsize=10; }
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay with this compound
This protocol provides a general framework. Specific cell lines and experimental goals may require optimization.
-
Cell Seeding: Plate your cells (e.g., EL-4) at a pre-determined optimal density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution series of this compound from a concentrated DMSO stock in your cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Pre-treat the cells with the this compound dilutions or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation (if applicable): Add the stimulating agent(s) (e.g., PMA and ionomycin for EL-4 cells) to induce IL-17 expression and incubate for the desired duration (e.g., 4-24 hours).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure secreted IL-17 levels by ELISA.
-
Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of IL-17 mRNA expression or protein for Western blotting.
-
Flow Cytometry: For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation before harvesting, fixing, permeabilizing, and staining for intracellular IL-17.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve SR2211 stability in long-term culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR2211, a potent and selective RORγ inverse agonist, with a specific focus on maintaining its stability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, synthetic small molecule that functions as a highly selective inverse agonist for the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] Its primary mechanism involves binding to RORγ (Kᵢ = 105 nM) and inhibiting its transcriptional activity (IC₅₀ ~ 320 nM).[1][2][3][4][5] This leads to the suppression of target gene expression, most notably Interleukin-17 (IL-17), a key cytokine in inflammatory responses.[3][6][7]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.
| Storage Temperature | Recommended Duration | Citations |
| -20°C | Up to 1-3 months | [1][4] |
| -80°C | Up to 6 months | [1] |
Q3: My this compound seems to lose efficacy in my cell culture over several days. What could be the cause?
A3: Loss of efficacy in long-term culture can be due to several factors, including compound degradation, cellular uptake, or non-specific binding. The compound may be inherently unstable in aqueous media at 37°C, or it might be reacting with components in the culture medium.[8] It is also possible the compound is binding to the plastic of your culture vessels or being rapidly internalized by the cells.[8]
Q4: How often should I replace the medium containing this compound in a long-term experiment?
A4: The frequency of media replacement depends on the stability of this compound under your specific experimental conditions (cell type, media formulation, cell density). Without specific stability data, a conservative approach is to perform a full or partial media change every 24-48 hours to ensure a consistent effective concentration. It is highly recommended to perform a stability assay to determine the compound's half-life in your specific culture system.
Q5: What is a typical working concentration for this compound in cell culture?
A5: The optimal concentration is cell-type and assay-dependent. Published studies have used this compound at concentrations ranging from the sub-micromolar to 10 µM.[9] For example, a concentration of 5 µM has been shown to significantly reduce IL-17 gene expression in EL-4 T lymphocyte cells after 20 hours of pre-treatment.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guides
This guide addresses specific issues users might encounter when using this compound in long-term culture.
Issue 1: Rapid Loss of Compound Efficacy
-
Possible Cause 1: Chemical Instability. The compound may be degrading in the aqueous, 37°C environment of the cell culture incubator. The pH of the media or reactions with media components can accelerate degradation.[8]
-
Suggested Solution: Perform a stability study by incubating this compound in your complete cell culture medium (with and without cells) and in a simpler buffer like PBS at 37°C.[8] Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using an appropriate analytical method like HPLC-MS. This will determine the compound's half-life.
-
-
Possible Cause 2: Binding to Plasticware. Small molecules can adsorb to the surface of standard tissue culture plates and pipette tips, reducing the effective concentration in the medium.[8][10]
-
Possible Cause 3: Cellular Sequestration/Metabolism. The cells may be actively taking up and/or metabolizing this compound, leading to a rapid decrease in its extracellular concentration.[8]
-
Suggested Solution: To assess cellular uptake, analyze cell lysates from treated cultures for the presence of this compound.[8] Comparing the amount in the lysate versus the medium over time can reveal the extent of internalization.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Incomplete Solubilization. The compound may not be fully dissolved in the stock solution or may precipitate when added to the aqueous culture medium.[8]
-
Suggested Solution: Ensure the DMSO stock solution is clear. When diluting into culture medium, vortex or pipette mix thoroughly. Visually inspect the medium for any signs of precipitation after adding the compound. Preparing an intermediate dilution in a serum-free medium before adding to the final culture can sometimes improve solubility.
-
-
Possible Cause 2: Inconsistent Dosing. Minor inconsistencies in pipetting or timing during medium changes can lead to significant variability over a long-term experiment.
-
Suggested Solution: Ensure precise and consistent timing for all media changes and sample collections.[8] Calibrate pipettes regularly. For long-term studies, consider using automated liquid handlers if available to minimize human error.
-
Experimental Protocols & Methodologies
Protocol: Assessing this compound Stability in Cell Culture Medium via HPLC-MS
This protocol provides a framework for quantitatively determining the stability of this compound in your specific long-term culture conditions.
1. Materials:
-
This compound powder and DMSO for stock solution
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Low-protein-binding 24-well plates
-
HPLC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal Standard (IS) solution (a structurally similar, stable compound not present in the sample)
2. Procedure:
-
Prepare this compound Working Solution: Prepare a 10 mM stock of this compound in DMSO. Dilute this stock into pre-warmed (37°C) complete culture medium to achieve the final desired concentration (e.g., 10 µM).
-
Set Up Stability Plate:
-
Test Wells: Add 500 µL of the this compound-containing medium to triplicate wells containing your cells at the desired density.
-
No-Cell Control: Add 500 µL of the this compound-containing medium to triplicate empty wells (to measure binding to plastic).
-
PBS Control: Dilute the this compound stock in PBS to the same final concentration and add 500 µL to triplicate empty wells (to assess inherent aqueous stability).
-
-
Incubation and Sampling:
-
Place the plate in a 37°C, 5% CO₂ incubator.
-
Immediately collect a 50 µL sample from each well for the T=0 time point.
-
Collect subsequent 50 µL samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours).
-
-
Sample Processing:
-
To each 50 µL sample, add 150 µL of cold ACN containing the internal standard. This will precipitate proteins and halt degradation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Method: Develop a suitable gradient liquid chromatography method to separate this compound from media components.
-
Detection: Use mass spectrometry in multiple reaction monitoring (MRM) mode for specific and sensitive quantification of this compound and the internal standard.[8]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the data by setting the mean ratio at T=0 to 100%.
-
Plot the percentage of this compound remaining versus time for each condition. Calculate the half-life (T½) from this curve.
-
Data Summary Table (Example)
Use the following table structure to organize your results from the stability assay.
| Condition | Time (hours) | Mean % this compound Remaining (± SD) | Calculated Half-life (T½) |
| Complete Medium + Cells | 0 | 100 | |
| 8 | |||
| 24 | |||
| 48 | |||
| Complete Medium (No Cells) | 0 | 100 | |
| 8 | |||
| 24 | |||
| 48 | |||
| PBS (No Cells) | 0 | 100 | |
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Signaling Pathway & Experimental Workflows
Caption: this compound acts as an inverse agonist on the RORγt transcription factor in Th17 cells.
Caption: Experimental workflow for assessing the stability of this compound in cell culture.
Caption: A troubleshooting flowchart for diagnosing this compound stability issues in culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
SR2211 Vehicle Control: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SR2211 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a potent, cell-permeable, and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor γ (RORγ).[1][2][3] Its mechanism of action involves binding directly to RORγ, which in turn represses the receptor's transcriptional activity.[1][3] This leads to the suppression of target gene expression, most notably Interleukin-17 (IL-17), a key cytokine in pro-inflammatory responses.[1][4][5]
Q2: How selective is this compound? this compound is highly selective for RORγ. It has been shown to have minimal effects on the transcriptional activities of other nuclear receptors such as RORα, liver X receptor α (LXRα), and farnesoid X receptor (FXR).[3][5]
Q3: What are the key binding and activity values for this compound? this compound binds to RORγ with a high affinity. The key quantitative measures of its activity are summarized in the table below.
Q4: How should I dissolve and store this compound? Proper dissolution and storage are critical for maintaining the compound's activity. Refer to the tables below for solubility and storage recommendations. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles.[3]
Data Presentation: this compound Properties
Table 1: Potency and Efficacy
| Parameter | Value | Description |
|---|---|---|
| Ki | 105 nM | Binding affinity for RORγ.[1][2][3][5] |
| IC₅₀ | ~320 nM | Half-maximal inhibitory concentration in RORγ reporter assays.[1][2][3][5] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 20-50 mg/mL | Use of ultrasonic assistance may be needed.[2][3][5] |
| DMF | 20 mg/mL | --- |
| Ethanol | 10 mg/mL | --- |
Table 3: Storage and Stability
| Format | Storage Temperature | Stability |
|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years[5] |
| Stock Solution | -20°C | Up to 3 months[2][3] |
| Stock Solution | -80°C | Up to 6 months[2] |
Signaling Pathway and Workflow Diagrams
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect of this compound on IL-17 production. What could be the cause?
This is a common issue that can be traced to several factors. Use the following guide to troubleshoot.
-
Compound Integrity:
-
Improper Storage: Has the stock solution been stored correctly and for less than the recommended duration? this compound solutions are stable for up to 3 months at -20°C or 6 months at -80°C.[2][3] Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Dilution: Was the final concentration calculated correctly? We recommend starting with a concentration of 5 µM for cell-based assays, as this has been shown to be effective.[1][5]
-
-
Cell Culture Conditions:
-
Cell Line: Does your cell line express RORγ? this compound's effect is dependent on the presence of its target. Verify RORγ expression via qPCR or Western blot.
-
Cell Health: Are the cells healthy and in the logarithmic growth phase? Unhealthy cells may not respond appropriately to stimuli or inhibitors.[]
-
Contamination: Have you checked for mycoplasma or other contamination? Contamination can alter cellular responses and lead to unreliable results.[]
-
-
Experimental Protocol:
-
Stimulation: Was the cell stimulation (e.g., with PMA and ionomycin) sufficient to induce a robust IL-17 response in the control group? Without strong baseline expression, an inhibitory effect is difficult to measure.
-
Timing: Was the pre-incubation time with this compound adequate? A pre-treatment of 20 hours has been shown to be effective before stimulation.[1]
-
Q6: My cells are showing signs of toxicity or reduced viability after this compound treatment. Why?
-
Solvent Toxicity: The most common vehicle for this compound is DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%. Prepare a vehicle-only control (cells treated with the same final concentration of DMSO) to assess solvent toxicity.
-
High Compound Concentration: While effective at 5 µM, significantly higher concentrations of this compound may induce off-target effects or cellular stress, leading to cell death. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Cell Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. It is crucial to assess baseline cell viability.
Q7: I'm seeing high variability between my experimental replicates. What should I do?
-
Inconsistent Plating: Ensure uniform cell seeding density across all wells, as this is a major source of variability.[]
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of this compound, media, and other reagents.
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.
Experimental Protocols
Protocol 1: Gene Expression Analysis of IL-17A in EL-4 Cells via qRT-PCR
This protocol is adapted from methods used to demonstrate this compound's effect on endogenous gene expression.[1]
-
Cell Seeding: Seed one million EL-4 cells per well in a 6-well plate.
-
Pre-treatment: Treat cells with 5 µM this compound or a vehicle control (e.g., 0.1% DMSO) and incubate for 20 hours.
-
Stimulation: Add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and Ionomycin to 1 µg/mL. Incubate for 5 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy kit) following the manufacturer's instructions, including a DNase I treatment step.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for IL-17A and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of IL-17A using the ΔΔCt method.
Protocol 2: Cell Viability Assessment using MTT Assay
This is a general protocol to assess cytotoxicity, which should be performed alongside functional assays.
-
Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control. Include a "no-cell" blank control and an "untreated cell" viability control.
-
Incubation: Incubate for the duration of your experiment (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol helps differentiate between apoptosis and necrosis as a cause of cell death.[8]
-
Cell Culture and Treatment: Culture and treat cells with this compound and controls in a 6-well plate as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at low speed (e.g., 670 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RORγ Inverse Agonist, this compound The RORγ Inverse Agonist, this compound controls the biological activity of RORγ. | 1359164-11-6 [sigmaaldrich.com]
- 4. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
minimizing SR2211 toxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR2211. The information herein is intended to help minimize potential toxicity when using this compound at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3][4][5] Its primary mechanism of action is to bind to RORγ and suppress its transcriptional activity, leading to the potent inhibition of Interleukin-17 (IL-17) production.[1][5] RORγt, an isoform of RORγ, is essential for the differentiation of Th17 cells, which are implicated in the pathology of several autoimmune diseases.[1][5]
Q2: What are the known selectivity and potency details for this compound?
This compound exhibits high selectivity for RORγ. Studies have shown that it has minimal impact on the transcriptional activity of RORα and the Farnesoid X receptor (FXR).[1][4] A weak activation of the Liver X receptor α (LXRα) has been observed, but only at high concentrations, with an EC50 shifted by more than 100-fold compared to its RORγ activity.[1] The reported binding affinity (Ki) for RORγ is 105 nM, and the half-maximal inhibitory concentration (IC50) is approximately 320 nM.[2][3][4]
Q3: Have off-target effects or toxicity been observed with this compound?
Initial studies have indicated a favorable safety profile for this compound at effective concentrations. One study reported no off-target effects or toxicity, as evidenced by a lack of change in the luciferase activity of Gal4 DBD-VP16.[1] Furthermore, unlike some other RORγ modulators that can induce thymic apoptosis, treatment with this compound in mice did not result in decreased overall thymic cell number.[6] However, as with any compound, high concentrations may lead to off-target effects or cellular stress.
Q4: What are the potential reasons for observing toxicity at high concentrations of this compound in my in-vitro experiments?
Observing toxicity at high concentrations of this compound could be due to several factors:
-
Off-target effects: At concentrations significantly above the IC50, this compound may begin to interact with other cellular targets, leading to unintended biological consequences.
-
Cellular Stress: High concentrations of any small molecule can induce cellular stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress, which can lead to apoptosis or necrosis.
-
Solubility Issues: Poor solubility of this compound at high concentrations can lead to the formation of precipitates that are cytotoxic to cells. The recommended solvent is DMSO.[3]
-
Cell-type specific sensitivity: Different cell lines can have varying sensitivities to chemical compounds due to differences in metabolism, membrane transport, and expression of off-target proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving high concentrations of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell death observed in this compound-treated wells compared to vehicle control. | 1. This compound concentration is too high, leading to off-target toxicity. 2. Cell line is particularly sensitive to this compound. 3. This compound has precipitated out of solution. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay. Start with concentrations closer to the reported IC50 (~320 nM). 2. If possible, test this compound in a different cell line known to be less sensitive. 3. Visually inspect the culture medium for any signs of precipitation. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all conditions. |
| Inconsistent results or high variability between replicate wells. | 1. Uneven distribution of this compound in the culture medium. 2. Cell plating density is not uniform. 3. This compound degradation. | 1. Ensure thorough mixing of this compound into the culture medium before adding to the cells. 2. Adhere to strict cell counting and plating protocols to ensure consistent cell numbers across all wells. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions as recommended by the manufacturer. |
| Discrepancy between expected inhibition of IL-17 and observed cytotoxicity. | The observed effect may be due to general cytotoxicity rather than specific RORγ inhibition. | 1. Lower the concentration of this compound to a range where it inhibits IL-17 production without causing significant cell death. 2. Use a positive control for RORγ inhibition that is known to be non-toxic in your cell line, if available. 3. Perform a cell viability assay in parallel with your functional assay to distinguish between specific inhibition and general toxicity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) for RORγ | 105 nM | [2][4] |
| IC50 for RORγ | ~320 nM | [2][3][4] |
| Concentration for >95% inhibition of RORγ activity | 10 µM | [1] |
| Concentration for inhibition of IL-17 and IL-23r expression in EL-4 cells | 5 µM | [1][4] |
| In-vivo dosage in mice without overt toxicity | 30 mg/kg, b.i.d, i.p. | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using a Cell Viability Assay
This protocol describes how to assess the potential toxicity of this compound at high concentrations using a standard MTT assay.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the concentration at which this compound exhibits toxicity.
Visualizations
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RORγ Inverse Agonist, this compound The RORγ Inverse Agonist, this compound controls the biological activity of RORγ. | 1359164-11-6 [sigmaaldrich.com]
- 4. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SR2211: A Technical Guide to Reducing Experimental Variability
JUPITER, FL – To support researchers, scientists, and drug development professionals in achieving consistent and reliable results with the RORγ inverse agonist SR2211, we have launched a comprehensive technical support center. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability.
This compound is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key regulator of Th17 cell differentiation and IL-17 production.[1][2] As such, it is a valuable tool in studying autoimmune and inflammatory diseases. However, like many small molecule modulators, experimental outcomes can be influenced by a variety of factors. This guide aims to provide practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during experimentation with this compound.
1. Compound Handling and Storage
-
Question: I am seeing inconsistent results with my this compound. Could my storage and handling be the issue?
-
Answer: Yes, improper storage and handling can significantly impact the stability and activity of this compound. To ensure consistency, adhere to the following guidelines:
-
Long-term Storage: Store this compound as a solid at -20°C for up to 4 years.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
-
-
2. In Vitro Cell-Based Assays
-
Question: My IC50 value for this compound in a cell-based assay is different from the published values. What could be the cause?
-
Answer: Discrepancies in IC50 values can arise from several factors. Consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range.[4][5] High passage numbers can lead to phenotypic drift and altered responses.
-
Seeding Density: Use a consistent cell seeding density across experiments, as this can influence the final readout.
-
Assay Conditions: Factors such as incubation time, temperature, and CO2 levels should be tightly controlled.[6]
-
Reagent Quality: Use high-quality reagents and serum with minimal batch-to-batch variability.
-
Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
-
-
Question: I am observing high background or off-target effects in my cell-based assay. How can I troubleshoot this?
-
Answer: High background or unexpected effects can be due to several reasons:
-
Compound Concentration: While this compound is selective for RORγ, very high concentrations may lead to off-target effects.[1] It is crucial to perform a dose-response curve to determine the optimal concentration range.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells.
-
Assay Specificity: Confirm that the observed effect is indeed mediated by RORγ. This can be done using RORγ knockout/knockdown cells or by co-treatment with a known RORγ antagonist.
-
-
3. In Vivo Studies
-
Question: I am seeing significant variability in the therapeutic response to this compound in my animal model. What are the potential sources of this variability?
-
Answer: In vivo studies are inherently more complex and subject to greater variability. Key factors to control include:
-
Animal Strain and Health: The genetic background, age, sex, and health status of the animals can all influence drug response.[7] Ensure you are using a consistent and well-defined animal model.
-
Compound Formulation and Administration: The vehicle used to dissolve this compound and the route of administration should be consistent. For example, a common formulation for intraperitoneal injection is 10% DMSO in corn oil.[3] Ensure the compound is fully dissolved and administered accurately.
-
Dosing Regimen: The dose and frequency of administration should be carefully controlled.
-
Environmental Factors: Housing conditions, diet, and light/dark cycles can all impact animal physiology and should be standardized.
-
-
-
Question: How can I be sure that the observed in vivo effects of this compound are due to RORγ inhibition?
-
Answer: To validate the mechanism of action in vivo, consider the following:
-
Pharmacodynamic (PD) Markers: Measure the expression of RORγ target genes, such as IL-17, in relevant tissues (e.g., spleen, lymph nodes) to confirm target engagement.[1]
-
Control Groups: Include appropriate vehicle control groups in your experimental design.
-
Dose-Response Studies: Demonstrate that the observed therapeutic effect is dose-dependent.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 105 nM | [1] |
| Functional Potency (IC50) | ~320 nM | [1] |
| Long-term Storage (Solid) | -20°C (≥ 4 years) | N/A |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [3] |
Experimental Protocols
1. In Vitro IL-17 Suppression Assay in EL-4 Cells
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on IL-17 production.[1]
-
Cell Culture: Culture EL-4 murine T lymphocyte cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed EL-4 cells in 24-well plates at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 20 hours. A typical concentration for significant inhibition is 5 µM.[1]
-
Cell Stimulation: Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) for 5 hours to induce IL-17 expression.[8]
-
Analysis:
-
Quantitative PCR (qPCR): Isolate RNA, synthesize cDNA, and perform qPCR to measure the mRNA expression levels of Il17a and Il23r. Normalize to a housekeeping gene such as Gapdh.[1]
-
Flow Cytometry (Intracellular Staining): For the final 2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A). After stimulation, fix and permeabilize the cells, then stain for intracellular IL-17A using a fluorescently labeled antibody. Analyze by flow cytometry.[1]
-
2. In Vivo Dosing for a Mouse Model of Autoimmune Disease
This protocol provides a general guideline for in vivo administration of this compound.[9]
-
Formulation: Prepare a stock solution of this compound in DMSO. For the working solution, dilute the stock in corn oil to a final concentration of 10% DMSO. Ensure the solution is clear; if not, gentle warming or sonication may be necessary. Prepare this solution fresh daily.[3]
-
Dosing: For a mouse model of experimental autoimmune encephalomyelitis (EAE), a typical dose is 20-30 mg/kg administered intraperitoneally (i.p.) twice daily (b.i.d.).[9]
-
Monitoring: Monitor animals for clinical signs of disease and body weight daily.
-
Pharmacodynamic Analysis: At the end of the study, collect tissues such as the spleen, lymph nodes, and central nervous system to analyze immune cell infiltration and cytokine expression (e.g., IL-17A) by flow cytometry, qPCR, or histology.
Visualizing Pathways and Workflows
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated.
Caption: this compound acts as an inverse agonist, binding to RORγ and promoting corepressor recruitment.
Caption: Workflow for assessing this compound's effect on IL-17 production in EL-4 cells.
Caption: A logical approach to troubleshooting common sources of variability in this compound experiments.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. celerion.com [celerion.com]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of RORγt Inhibitors: SR2211 vs. SR1001
In the landscape of autoimmune disease research, the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a critical therapeutic target. As a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), inhibiting its activity holds significant promise for treating conditions like multiple sclerosis and rheumatoid arthritis.[1][2][3] Among the arsenal (B13267) of synthetic modulators developed to target RORγt, SR2211 and SR1001 are two prominent compounds that have paved the way for understanding and pharmacologically targeting this nuclear receptor. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Overview: From Dual Inhibitor to Selective Modulator
SR1001 was one of the earlier synthetic ligands developed that demonstrated the feasibility of targeting RORγt to suppress autoimmune responses.[4][5] It functions as a dual inverse agonist for both RORα and RORγt.[6][7][8] Building upon the SR1001 scaffold, this compound was subsequently developed with a key structural modification aimed at enhancing selectivity for RORγt, thereby reducing potential off-target effects associated with RORα inhibition.[1][9]
Quantitative Comparison of Inhibitor Performance
The efficacy and selectivity of this compound and SR1001 have been characterized through various biochemical and cell-based assays. The data below summarizes their key performance metrics.
| Parameter | This compound | SR1001 | Source |
| Target(s) | Selective RORγ inverse agonist | Dual RORα and RORγt inverse agonist | [1][6][7][10] |
| Binding Affinity (Ki) | 105 nM (for RORγ) | 172 nM (for RORα), 111 nM (for RORγ) | [1][6][7][11] |
| Potency (IC50) | ~320 nM (for RORγ) | ~117 nM (inhibition of TRAP220 interaction with RORγ) | [6][7][10][11] |
| Selectivity | No significant activity on RORα; weak activity on LXRα | Active on both RORα and RORγ | [1][10][12] |
Mechanism of Action: Repressing Transcriptional Activity
Both this compound and SR1001 function as inverse agonists, meaning they bind to the receptor and promote a conformational change that leads to the repression of its basal transcriptional activity.[1][4][13] This is achieved by decreasing the affinity for co-activators and increasing the recruitment of co-repressors to the RORγt complex at the promoter regions of target genes, such as IL17A.[4][13]
Experimental Data and Protocols
The characterization of this compound and SR1001 relies on a suite of well-established molecular and cellular biology assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.
Protocol:
-
The ligand-binding domain (LBD) of the RORγ protein is expressed and purified.
-
A radiolabeled ligand that is known to bind to RORγ (e.g., [3H]25-hydroxycholesterol or [3H]T1317) is incubated with the RORγ LBD.[1][4]
-
Increasing concentrations of the unlabeled test compound (this compound or SR1001) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioligand is measured using a technique like Scintillation Proximity Assay (SPA).[1]
-
The Ki value is calculated from the competition curve, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Co-transfection / Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the receptor.
Protocol:
-
HEK293T cells are co-transfected with two plasmids:
-
The transfected cells are then treated with the test compound (this compound or SR1001) at various concentrations.
-
The compound's effect on the receptor's constitutive activity is determined by measuring the luciferase activity in the cell lysate. A decrease in luciferase signal indicates inverse agonist activity.[1]
-
The IC50 value is determined from the dose-response curve.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR1001, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
- 13. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR2211 and Digoxin in the Modulation of Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of SR2211 and digoxin (B3395198) on T helper 17 (Th17) cells, a critical subset of T cells implicated in autoimmune diseases. By examining their mechanisms of action, potency, and experimental data, this document aims to inform research and drug development efforts targeting Th17 cell-mediated pathologies.
Introduction to Th17 Cells and Therapeutic Targeting
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a crucial role in host defense against extracellular pathogens but are also key drivers of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] Consequently, RORγt has emerged as a promising therapeutic target for the modulation of Th17 cell activity and the treatment of autoimmune disorders.
This guide focuses on two compounds known to modulate RORγt and, subsequently, Th17 cell function: this compound, a synthetic RORγt inverse agonist, and digoxin, a cardiac glycoside.
Mechanism of Action: Targeting the Master Regulator
Both this compound and digoxin exert their effects on Th17 cells by targeting RORγt, albeit through different modalities.
This compound is a potent and selective synthetic RORγt modulator that functions as an inverse agonist.[2] It binds directly to the ligand-binding domain of RORγt, leading to a conformational change that represses the transcriptional activity of the receptor.[3] This inhibition of RORγt function prevents the expression of key Th17 signature genes, most notably IL17A, IL17F, and IL23R, thereby suppressing Th17 cell differentiation and effector functions.[3]
Digoxin , a well-known cardiac glycoside, has been identified as an inhibitor of RORγt transcriptional activity.[4] It also binds to the ligand-binding domain of RORγt, antagonizing its function and leading to a reduction in Th17 cell differentiation and IL-17 production.[4][5] However, the therapeutic utility of digoxin as a specific RORγt inhibitor is complicated by its well-established role as an inhibitor of the Na+/K+-ATPase pump, which can lead to cellular toxicity at higher concentrations.[4] Interestingly, some studies have suggested that at low, non-toxic concentrations, digoxin may act as an agonist of RORγt, highlighting a dose-dependent dual functionality.[6][7]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and digoxin, providing a comparative view of their potency in inhibiting RORγt activity and Th17 cell function.
| Parameter | This compound | Digoxin | Reference |
| Target | RORγt | RORγt, Na+/K+-ATPase | [2][4] |
| Mechanism | Inverse Agonist | Antagonist / Potential Agonist (low conc.) | [2][4][6] |
| RORγt Inhibition (IC50) | ~320 nM | High micromolar concentrations required for inverse agonist activity | [2][6] |
| RORγt Binding Affinity (Ki) | 105 nM | Not consistently reported | [2] |
| Effect on IL-17 Gene Expression | Significant reduction | Significant reduction | [3] |
| Effect on IL-23R Gene Expression | Significant reduction | Significant reduction | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Th17 differentiation by this compound and digoxin via RORγt.
Caption: General experimental workflow for comparing this compound and digoxin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and digoxin.
Mouse Th17 Cell Differentiation Assay
This protocol is adapted from methodologies used to assess the impact of small molecule inhibitors on Th17 differentiation.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen and lymph nodes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
Anti-mouse CD3e and anti-mouse CD28 antibodies
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies
-
This compound and Digoxin (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3e antibody (5 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Isolate naive CD4+ T cells from C57BL/6 mice using a MACS separation kit.
-
Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Prepare the Th17 polarizing cocktail containing: soluble anti-CD28 antibody (2 µg/mL), recombinant mouse IL-6 (20 ng/mL), recombinant human TGF-β1 (2 ng/mL), anti-mouse IL-4 (10 µg/mL), and anti-mouse IFN-γ (10 µg/mL).
-
Add the naive T cell suspension to the anti-CD3e coated plate.
-
Add the Th17 polarizing cocktail to the wells.
-
Add this compound, digoxin, or DMSO (vehicle control) to the respective wells at the desired final concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, cells can be harvested for analysis by flow cytometry, qRT-PCR, or ELISA.
Intracellular Cytokine Staining for Flow Cytometry
This protocol outlines the steps for staining intracellular IL-17A for analysis by flow cytometry.
Materials:
-
Differentiated Th17 cells from the assay above
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (Golgi transport inhibitor)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated anti-mouse CD4 and anti-mouse IL-17A antibodies
Procedure:
-
Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.
-
Harvest the cells and wash with FACS buffer.
-
Perform cell surface staining by incubating the cells with anti-mouse CD4 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells by resuspending in Fixation/Permeabilization buffer and incubating for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Perform intracellular staining by incubating the cells with anti-mouse IL-17A antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD4+IL-17A+ cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the measurement of Il17a and Il23r mRNA levels.
Materials:
-
Differentiated Th17 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
Primers for mouse Il17a, Il23r, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Harvest the differentiated T cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for the target genes and the housekeeping gene.
-
Run the qRT-PCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Summary and Conclusion
Both this compound and digoxin effectively inhibit Th17 cell differentiation and function by targeting the master transcriptional regulator, RORγt.
-
This compound demonstrates high potency and selectivity as a RORγt inverse agonist, making it a valuable tool for studying Th17 cell biology and a promising candidate for therapeutic development.[2][3]
-
Digoxin also inhibits RORγt activity and suppresses Th17 responses.[4] However, its clinical application for autoimmune diseases is hampered by its narrow therapeutic index and potential for cytotoxicity.[4] The dose-dependent dual role of digoxin as a potential agonist at low concentrations and an antagonist at higher concentrations warrants further investigation.[6][7]
In direct comparison, this compound appears to be a more specific and potent inhibitor of RORγt-mediated Th17 function. For researchers in the field, this compound offers a more targeted approach to modulating Th17 cells, while digoxin's pleiotropic effects necessitate careful consideration of concentration and potential off-target effects. This guide provides a foundational understanding to aid in the selection and application of these compounds in the study and therapeutic targeting of Th17 cells.
References
- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digoxin, an Overlooked Agonist of RORγ/RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Digoxin, an Overlooked Agonist of RORγ/RORγT [frontiersin.org]
SR2211: A Comparative Analysis of Specificity for RORγ over RORα
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the synthetic modulator SR2211 for the Retinoic acid receptor-related Orphan Receptor gamma (RORγ) over its closely related isoform, RORα. The information presented is supported by experimental data to validate this compound's profile as a selective RORγ inverse agonist, a crucial characteristic for its potential therapeutic applications in autoimmune diseases.
Introduction to RORs and this compound
Retinoic acid receptor-related orphan receptors (RORs) are a group of nuclear receptors that act as transcription factors. The family includes three members: RORα, RORβ, and RORγ. Both RORα and RORγ have been identified as key regulators in the immune system. Specifically, an isoform of RORγ, RORγt, is essential for the differentiation of pro-inflammatory T helper 17 (Th17) cells and the production of Interleukin 17 (IL-17), a cytokine implicated in the pathology of several autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[1][2][3] Genetic deletion of RORγ, alone or with RORα, has been shown to impair Th17 differentiation and protect mice from experimental autoimmune encephalomyelitis (EAE).[1][2][3]
Given the central role of RORγ in inflammation, developing ligands that can selectively modulate its activity is a key therapeutic strategy. This compound has been identified as a potent, synthetic, and selective RORγ modulator that functions as an inverse agonist, effectively suppressing the receptor's transcriptional activity.[1][4][5][6] This guide focuses on the experimental evidence that establishes its high selectivity for RORγ over RORα.
Data Presentation: Quantitative Comparison
The specificity of this compound has been quantitatively assessed through various assays. The following table summarizes the key binding affinity and functional inhibition data.
| Parameter | RORγ | RORα | Reference |
| Binding Affinity (Ki) | 105 nM | Not reported; no significant binding or activity observed | [1][4][7] |
| Functional Inhibition (IC₅₀) | ~320 nM | No effect on transcriptional activity | [1][4][7] |
| Max. Transcriptional Inhibition | >95% at 10 µM | No impact observed | [1] |
Experimental Validation of Specificity
The selectivity of this compound for RORγ is not based on a single experiment but is validated through a series of complementary assays that assess direct binding, transcriptional regulation, and downstream functional outcomes.
Radioligand Binding Assays
Direct binding affinity was determined using a competition-based Scintillation Proximity Assay (SPA). In this assay, this compound was shown to effectively displace the radioligand [³H]T1317 from the RORγ ligand-binding domain (LBD), yielding a calculated Kᵢ value of 105 nM.[1] This demonstrates a direct and high-affinity interaction between this compound and RORγ.
Cell-Based Transcriptional Assays
To confirm that this binding translates into functional selectivity, a series of cell-based reporter assays were conducted.
-
GAL4-LBD Chimeric Receptor Assay : In this system, the ligand-binding domains (LBDs) of RORα and RORγ were fused to the Gal4 DNA-binding domain. This compound demonstrated a dose-dependent inhibition of RORγ transcriptional activity, with an IC₅₀ of approximately 320 nM and achieving over 95% inhibition at a 10 µM concentration.[1] In stark contrast, this compound had no discernible impact on the transcriptional activity of the RORα-LBD construct.[1]
-
Full-Length Receptor RORE Assay : To assess activity in a more native context, full-length RORγ or RORα were co-expressed with a luciferase reporter driven by five ROR response elements (5X-RORE). This compound significantly repressed the luciferase activity only when RORγ was present.[1] Consistent with other findings, it had no effect in cells expressing RORα.[1]
Native Promoter and Target Gene Expression Assays
To validate the findings on endogenous gene targets, the effect of this compound was tested on the promoter of a well-characterized RORγ target gene, Il17.
-
Il17 Promoter Assay : this compound treatment resulted in a significant, over 50% suppression of transcriptional activity from the Il17 promoter in a RORγ-dependent manner.[1] Again, this compound did not alter the transcription driven by the Il17 promoter in cells co-transfected with RORα.[1]
-
Endogenous Gene Expression in EL-4 Cells : Treatment of murine lymphoma EL-4 cells with this compound led to a significant reduction in the gene expression of Il17 and the Il23 receptor (Il23r), another RORγ target.[1][4] Further analysis by flow cytometry confirmed that this compound treatment significantly inhibits the intracellular accumulation of the IL-17 protein in stimulated EL-4 cells.[1]
Experimental Protocols
Radioligand Binding Scintillation Proximity Assay (SPA)
-
Objective : To determine the binding affinity (Ki) of this compound for RORγ.
-
Method : The assay was performed in a competition format using [³H]T1317 as the radioligand. The RORγ ligand-binding domain (LBD) was incubated with the radioligand and varying concentrations of the competitor compound, this compound. The amount of bound radioligand was measured using SPA technology.
-
Analysis : The data from the competition assay was used to calculate the Ki value for this compound, which represents its binding affinity.[1]
Cell-Based Cotransfection Luciferase Reporter Assay
-
Objective : To measure the functional activity of this compound as an inverse agonist on RORγ and RORα.
-
Cell Line : HEK293T cells are commonly used for such assays.
-
Method :
-
Cells were transiently transfected with two plasmids:
-
An expression vector for either the full-length RORγ, full-length RORα, or a Gal4-DBD-ROR-LBD chimera.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple ROR Response Elements (ROREs) or a Gal4 upstream activation sequence.
-
-
Post-transfection, cells were treated with a vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
After an incubation period (typically 24 hours), cells were lysed, and luciferase activity was measured using a luminometer.
-
-
Analysis : The resulting luciferase activity was normalized to a control (e.g., β-galactosidase activity or total protein) to account for transfection efficiency. The dose-response curve was then used to calculate the IC₅₀ value.[1]
Visualizations
RORγ Signaling Pathway and this compound Inhibition
Caption: this compound acts as an inverse agonist on RORγt, inhibiting the transcription of the IL-17 gene.
Experimental Workflow for Specificity Validation
Caption: Workflow of the cell-based assay demonstrating this compound's selective inhibition of RORγ.
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
A Comparative Guide to RORγt Inhibitors: SR2211 vs. VTP-43742 and Other Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master transcription factor for T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine IL-17, its inhibition offers a promising strategy to quell aberrant immune responses. This guide provides an objective comparison of two key RORγt modulators, SR2211 and VTP-43742, alongside other notable clinical candidates that have entered development. The information is supported by experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting the Th17 Pathway
This compound and VTP-43742, along with the other compounds discussed, function by inhibiting the transcriptional activity of RORγt. By binding to the ligand-binding domain of the receptor, these small molecules can act as inverse agonists or antagonists, leading to the suppression of IL-17 gene transcription and a subsequent reduction in Th17-mediated inflammation.[1][2]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, VTP-43742, and other clinical RORγt inhibitor candidates. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: In Vitro Potency and Selectivity of RORγt Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity | Reference(s) |
| This compound | RORγ | Radioligand Binding (SPA) | 105 | - | Selective over RORα and LXRα | [3][4] |
| RORγ | Reporter Assay | - | ~320 | [3] | ||
| VTP-43742 (Vimirogant) | RORγt | Not Specified | 3.5 | 17 | >1000-fold vs. RORα/β | |
| Mouse Th17 Differentiation | IL-17A Secretion | - | 57 | No effect on Th1, Th2, or Treg | ||
| Human PBMC | IL-17A Secretion | - | 18 | |||
| Human Whole Blood | IL-17A Secretion | - | 192 | |||
| BI 730357 | RORγ | Not Specified | - | - | Minimal cross-reactivity with other nuclear receptors | [5] |
| Human Whole Blood | IL-17 Inhibition | - | 140 | [5] | ||
| Human PBMC | IL-22 Inhibition | - | 43 | [5] | ||
| AZD0284 | Human RORγ | Not Specified | - | pIC50 = 7.4 | Selective over RORα/β up to 5µM | [6] |
| IMU-935 | RORγt | Reporter Assay | - | ~20 | Highly selective | [7] |
| Human Lymphocytes | Cytokine Release (IL-17A, IL-17F, IFNγ) | - | 3-5 | [7] | ||
| Cedirogant (ABBV-157) | RORγt | Not Specified | - | - | Inverse Agonist | [8][9] |
| AUR-101 | RORγt | Not Specified | - | Potent | High selectivity over other ROR isoforms | [10] |
| GRC 39815 | RORγt | Not Specified | - | Potent and Selective | Inverse Agonist | [11] |
Table 2: In Vivo and Clinical Efficacy of RORγt Inhibitors
| Compound | Model/Population | Key Findings | Reference(s) |
| This compound | Mouse (in vivo) | Used in animal models to assess thymic apoptosis. | [12] |
| VTP-43742 (Vimirogant) | Phase 2a (Psoriasis) | Terminated due to reversible transaminase elevations. | [1] |
| BI 730357 | Phase 2 (Plaque Psoriasis) | Moderate efficacy; development discontinued (B1498344) due to limited efficacy and nonhuman carcinogenicity concerns. | [13] |
| AZD0284 | Phase 1 (Healthy Volunteers) | Well-tolerated, rapid absorption, and dose-dependent reduction of IL-17A release. | [14] |
| IMU-935 | Phase 1 (Healthy Volunteers) | Safe with no dose-limiting toxicities; PK supports once-daily dosing. | [3] |
| Cedirogant (ABBV-157) | Phase 1 (Healthy Volunteers & Psoriasis Patients) | Well-tolerated; numerical improvement in PASI and SAPS scores in psoriasis patients. | [9] |
| AUR-101 | Phase 2b (Psoriasis) | Met primary endpoint at 400 mg BID, but development in psoriasis was discontinued due to insufficient efficacy compared to other agents. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of RORγt inhibitors.
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity of a compound to the RORγt receptor.
-
Principle: A radiolabeled ligand that binds to RORγt is incubated with the receptor. Unlabeled test compounds are then added to compete for binding. The amount of radiolabeled ligand displaced is measured, allowing for the calculation of the test compound's binding affinity (Ki).
-
Protocol Outline:
-
Incubate a fixed concentration of a radiolabeled RORγt ligand (e.g., [3H]-T0901317) with a source of the RORγt protein (e.g., purified recombinant protein or cell membranes expressing the receptor).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The reaction is carried out in the presence of SPA beads that are coated with a scintillant and a molecule that captures the receptor-ligand complex.
-
When the radiolabeled ligand is in close proximity to the bead (i.e., bound to the receptor), the emitted radiation excites the scintillant, producing light that is detected by a scintillation counter.
-
The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[7][15][16][17]
-
Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into pro-inflammatory Th17 cells.
-
Principle: Naive CD4+ T cells are cultured in the presence of a cocktail of cytokines that promote their differentiation into Th17 cells. The effect of a test compound on this process is measured by quantifying the production of IL-17.
-
Protocol Outline:
-
Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen.
-
Culture the cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Add a Th17-polarizing cytokine cocktail, typically including TGF-β, IL-6, IL-1β, and IL-23.
-
Add the test compound at various concentrations to the cell cultures.
-
After a period of incubation (typically 3-6 days), stimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final few hours.
-
Harvest the cells and measure the intracellular levels of IL-17A by flow cytometry or measure the concentration of secreted IL-17A in the culture supernatant by ELISA.[18]
-
IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the amount of IL-17A secreted by cells in culture.
-
Principle: A sandwich ELISA format is used, where a capture antibody specific for IL-17A is coated onto the wells of a microplate. The sample containing IL-17A is added, followed by a detection antibody that is also specific for IL-17A and is conjugated to an enzyme. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of IL-17A present.
-
Protocol Outline:
-
Coat a 96-well microplate with a capture antibody specific for human or mouse IL-17A and incubate overnight.
-
Wash the plate and block any non-specific binding sites.
-
Add standards with known concentrations of IL-17A and the cell culture supernatants to be tested to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-17A and incubate.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17A in the samples by comparing their absorbance to the standard curve.[19][20]
-
Mandatory Visualizations
RORγt Signaling Pathway
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow: Th17 Differentiation and Analysis
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AUR-101 by Aurigene Oncology for Psoriatic Arthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Aurigene Announces First in Human Dosing with RoRγt inverse agonist AUR-101 - Aurigene [aurigene.com]
- 10. Innovative Pipeline – Glenmark UK [glenmarkpharma.co.uk]
- 11. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. portal.cytodocs.com [portal.cytodocs.com]
Navigating the Th17 Landscape: A Comparative Guide to SR2211 Alternatives
For researchers, scientists, and drug development professionals, the quest for precise and effective modulators of the T helper 17 (Th17) pathway is of paramount importance in the pursuit of novel therapies for autoimmune and inflammatory diseases. While SR2211 has served as a valuable tool compound for inhibiting the key Th17 transcription factor, Retinoid-related Orphan Receptor gamma t (RORγt), a diverse array of alternative small molecule inhibitors has emerged, each with unique characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed methodologies, and visual pathway representations to aid in the selection of the most appropriate tool for your research.
The Th17 pathway, orchestrated by the master transcriptional regulator RORγt, is a critical driver of inflammation in numerous autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Inhibition of this pathway, primarily through the targeting of RORγt, has been a major focus of drug discovery efforts. This has led to the development of a variety of small molecule inhibitors, including inverse agonists and antagonists, that offer alternatives to the widely studied this compound. This guide will delve into a comparative analysis of these molecules, as well as inhibitors of other key nodes in the Th17 signaling cascade.
RORγt Inhibitors: A Head-to-Head Comparison
The majority of small molecule inhibitors of the Th17 pathway target RORγt directly. These compounds can be broadly classified as inverse agonists, which reduce the basal activity of the receptor, or antagonists, which block the binding of activating ligands. Below is a comparative summary of key RORγt inhibitors.
| Compound | Target | Mechanism of Action | In Vitro Potency | In Vivo Models of Efficacy | Selectivity | Developer/Origin |
| This compound | RORγ | Inverse Agonist | IL-17 Production IC50: ~120 nM (murine EL-4 cells) | Collagen-Induced Arthritis (CIA), Experimental Autoimmune Encephalomyelitis (EAE) | Selective for RORγ over other ROR isoforms | The Scripps Research Institute |
| JNJ-61803534 | RORγt | Inverse Agonist | RORγt-driven transcription IC50: 9.6 nM (HEK293 cells) | CIA, Imiquimod-induced skin inflammation | Selective against RORα and RORβ | Janssen Research & Development |
| BMS-986313 | RORγt | Inverse Agonist | RORγt GAL4 reporter EC50: 3.6 nM (Jurkat cells); IL-17 hWB EC50: 50 nM | Imiquimod-induced skin lesion, IL-23-induced acanthosis | Described as selective | Bristol Myers Squibb |
| VTP-43742 | RORγt | Inverse Agonist | >90% inhibition of IL-17A secretion in ex vivo whole blood assay | Psoriasis (Phase 2a clinical trial) | Orally active RORγt inhibitor | Vitae Pharmaceuticals |
| TAK-828F | RORγt | Inverse Agonist | Binding IC50: 1.9 nM; Reporter gene IC50: 6.1 nM | IL-23-induced cytokine expression, T-cell transfer colitis | >5000-fold selectivity against RORα and RORβ | Takeda |
| GSK805 | RORγt | Inhibitor | pIC50: 8.4 (RORγ), >8.2 (Th17 differentiation) | EAE | CNS penetrant | GlaxoSmithKline |
| TMP778 | RORγt | Inhibitor | Inhibited IL-17 gene transcription | Psoriasis models | Selective RORγt inhibitor | - |
| S18–000003 | RORγt | Antagonist | RORγt-GAL4 reporter IC50: 29 nM; Human Th17 differentiation IC50: 13 nM | IL-23-challenged mice | Orally bioavailable | - |
Beyond RORγt: Targeting Alternative Nodes in the Th17 Pathway
While RORγt is a central hub, other signaling molecules are critical for Th17 cell differentiation and function, presenting alternative targets for pathway inhibition.
| Compound | Target | Mechanism of Action | In Vitro Potency | In Vivo Models of Efficacy | Notes | Developer/Origin |
| Soquelitinib (CPI-818) | ITK (Interleukin-2-inducible T-cell kinase) | Inhibitor | Dose-dependent reduction in Th17 differentiation and increase in Treg cells | Allergic airway inflammation, T-cell lymphoma | Orally administered, promotes Th1 skewing | Corvus Pharmaceuticals |
| MDL-101 | IL-6 Signaling | Inhibitor | Significantly suppresses IL-17 production in myelin-specific CD4+ T cells at 15 µM | Experimental Autoimmune Encephalomyelitis (EAE) - adoptive transfer model | Shifts T effector:Treg balance | Ohio State University |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups used to evaluate these inhibitors, the following diagrams illustrate the Th17 signaling pathway and a general workflow for inhibitor testing.
Caption: The Th17 signaling pathway, highlighting key therapeutic targets.
Caption: A generalized workflow for the preclinical evaluation of Th17 pathway inhibitors.
Experimental Protocols
In Vitro RORγt Reporter Gene Assay
Objective: To determine the functional activity of a compound on RORγt-mediated transcription.
Methodology:
-
Cell Line: HEK293 or Jurkat cells are commonly used.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., BMS-986313) or vehicle control for 24-48 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated from the dose-response curve. For BMS-986313, an EC50 of 3.6 nM was determined in a Jurkat cell-based GAL4 reporter assay.[1][2]
Human Th17 Cell Differentiation and Cytokine Analysis
Objective: To assess the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent cytokine production.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) by negative selection using magnetic beads.
-
Cell Culture: Isolated naive CD4+ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23.
-
Compound Treatment: The cells are cultured in the presence of various concentrations of the test compound (e.g., JNJ-61803534) or vehicle control.
-
Flow Cytometry for IL-17A: After 3-5 days of culture, cells are re-stimulated with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours. Cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.
-
ELISA for Secreted Cytokines: Culture supernatants are collected before re-stimulation, and the concentrations of secreted cytokines such as IL-17A, IL-17F, and IL-22 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs). JNJ-61803534 was shown to inhibit IL-17A production in human CD4+ T cells under Th17 differentiation conditions.[3][4]
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1 mice, which are susceptible to CIA, are typically used.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Compound Administration: Oral or parenteral administration of the test compound (e.g., JNJ-61803534) or vehicle control is initiated either prophylactically (from the first immunization) or therapeutically (after the onset of clinical signs of arthritis). JNJ-61803534 was administered orally in the CIA model.[3][4]
-
Clinical Assessment: The severity of arthritis is monitored daily or every other day using a clinical scoring system that evaluates paw swelling, erythema, and joint rigidity. Paw thickness is often measured with calipers.
-
Histopathology: At the end of the study, paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Outcome: JNJ-61803534 dose-dependently attenuated inflammation and achieved approximately 90% maximum inhibition of the clinical score in the mouse CIA model.[3][4]
In Vivo Imiquimod-Induced Psoriasis Model
Objective: To assess the efficacy of a compound in a mouse model of psoriasis-like skin inflammation.
Methodology:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Psoriasis: A daily topical dose of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Compound Administration: The test compound (e.g., BMS-986313) is administered orally or topically, either before or concurrently with the imiquimod application.
-
Clinical Assessment: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness. Ear thickness is also measured.
-
Histopathology and Gene Expression Analysis: At the end of the experiment, skin and ear samples are collected for histological examination of epidermal thickening (acanthosis) and inflammatory cell infiltration. RNA can be extracted to measure the expression of RORγt-regulated genes, such as Il17a, Il17f, and Il22, by quantitative PCR. BMS-986313 demonstrated robust efficacy in this model.[1][5][6]
Conclusion
The landscape of Th17 pathway inhibitors has expanded significantly beyond the initial tool compound this compound. This guide provides a comparative overview of several promising alternatives, each with its own distinct profile of potency, selectivity, and mechanism of action. The RORγt inhibitors, such as JNJ-61803534, BMS-986313, and TAK-828F, have demonstrated high potency and selectivity in preclinical models, with some advancing into clinical trials. Furthermore, targeting alternative nodes in the pathway with molecules like the ITK inhibitor Soquelitinib or the IL-6 inhibitor MDL-101 offers novel therapeutic strategies. The selection of an appropriate inhibitor will depend on the specific research question, the desired mechanism of action, and the experimental system being employed. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers navigating this complex and rapidly evolving field.
References
- 1. BMS-986313 | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tricyclic-Carbocyclic RORγt Inverse Agonists-Discovery of BMS-986313 - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2211: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of SR2211, a known inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), with other nuclear receptors. The information presented is based on available experimental data to aid in the objective assessment of this compound's performance and potential off-target effects.
Summary of this compound's Selectivity Profile
This compound is a potent and highly selective inverse agonist for RORγ. Experimental data demonstrates that its primary activity is centered on RORγ, with significantly less or no activity observed against a panel of other nuclear receptors at comparable concentrations. This high degree of selectivity is a critical attribute for its use as a specific chemical probe for RORγ function and as a potential therapeutic agent.
Quantitative Analysis of this compound Cross-Reactivity
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound against various nuclear receptors.
Table 1: Binding Affinity of this compound for RORγ
| Receptor | Assay Type | Parameter | Value (nM) |
| RORγ | Scintillation Proximity Assay (SPA) | Ki | 105[1] |
Table 2: Functional Activity of this compound against a Panel of Nuclear Receptors
| Receptor | Assay Type | Parameter | Value (nM) | Result |
| RORγ | Gal4-DBD Transactivation Assay | IC50 | ~320[1] | Potent Inverse Agonist |
| RORα | Gal4-DBD Transactivation Assay | - | >10,000 | No significant activity[1] |
| LXRα | Gal4-DBD Transactivation Assay | - | >10,000 | Very weak activation at high concentrations[1] |
| FXR | Gal4-DBD Transactivation Assay | - | >10,000 | No significant activity[1] |
| RARα, RARβ, RARγ | Not Available | - | - | Data not publicly available |
| RXRα, RXRβ, RXRγ | Not Available | - | - | Data not publicly available |
| PPARα, PPARγ, PPARδ | Not Available | - | - | Data not publicly available |
| Glucocorticoid Receptor (GR) | Not Available | - | - | Data not publicly available |
| Estrogen Receptor (ERα, ERβ) | Not Available | - | - | Data not publicly available |
| Androgen Receptor (AR) | Not Available | - | - | Data not publicly available |
Data for RARs, RXRs, PPARs, and steroid hormone receptors were not found in the public domain during the literature search for this guide.
Signaling Pathway and Experimental Workflow
RORγ Signaling Pathway and Point of this compound Intervention
The following diagram illustrates the canonical signaling pathway of RORγ and the mechanism of inhibition by this compound. RORγ, upon binding to its response elements (ROREs) on DNA, typically promotes the transcription of target genes, such as IL-17. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγ, preventing its transcriptional activity.
Caption: this compound acts as an inverse agonist, binding to RORγ and inhibiting its transcriptional activity.
Experimental Workflow for Assessing Cross-Reactivity
The diagram below outlines a typical workflow used to assess the cross-reactivity of a compound like this compound against a panel of nuclear receptors. This workflow combines binding assays to determine affinity and functional assays to measure the compound's effect on receptor activity.
Caption: A generalized workflow for determining the selectivity profile of a test compound.
Detailed Experimental Protocols
1. Scintillation Proximity Assay (SPA) for Binding Affinity
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Materials:
-
GST-tagged RORγ ligand-binding domain (LBD) protein.
-
[3H]-labeled standard RORγ ligand (e.g., 25-hydroxycholesterol).
-
Glutathione-coated SPA beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compound (this compound) at various concentrations.
-
Microplates (e.g., 96-well or 384-well).
-
Scintillation counter.
-
-
Procedure:
-
A mixture of the GST-RORγ LBD protein and glutathione-coated SPA beads is prepared in the assay buffer and incubated to allow the protein to bind to the beads.
-
The radiolabeled ligand and varying concentrations of the test compound (this compound) are added to the wells of the microplate.
-
The protein-bead mixture is then added to each well.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is read in a scintillation counter. When the radiolabeled ligand binds to the receptor on the SPA bead, the radioisotope is close enough to excite the scintillant in the bead, producing a light signal.
-
The signal intensity is inversely proportional to the binding of the test compound. The IC50 is calculated from the dose-response curve and converted to a Ki value.
-
2. Gal4 DNA-Binding Domain (DBD) Transactivation Assay for Functional Activity
This cell-based reporter gene assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
-
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of the nuclear receptor of interest (e.g., Gal4-RORγ LBD).
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound (this compound) at various concentrations.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in microplates and co-transfected with the Gal4-NR LBD expression plasmid and the Gal4 UAS-luciferase reporter plasmid.
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (this compound).
-
The cells are incubated for a further period (e.g., 24 hours) to allow for compound-induced changes in luciferase expression.
-
The cell culture medium is removed, and the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The effect of the compound on the transcriptional activity of the nuclear receptor is determined by the change in luciferase activity. For an inverse agonist like this compound, a decrease in luciferase signal is expected for constitutively active receptors like RORγ. The IC50 value is determined from the dose-response curve.
-
Conclusion
References
A Comparative Analysis of SR2211 and Natural RORγ Inhibitors for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic RORγ inverse agonist, SR2211, and a range of naturally occurring RORγ inhibitors. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for the development of novel therapeutics targeting the Retinoic acid receptor-related orphan receptor gamma (RORγ).
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ), and its immune-specific isoform RORγt, is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are key players in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[2] Consequently, inhibition of RORγ activity presents a promising therapeutic strategy for these conditions. This compound is a potent and selective synthetic inverse agonist of RORγ.[3] Alongside synthetic compounds, a variety of natural products have been identified as modulators of RORγ activity. This guide offers a comparative analysis of this compound and these natural inhibitors, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of RORγ Inhibitors
The following tables summarize the available quantitative data for this compound and various natural RORγ inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Potency of this compound and Natural RORγ Inhibitors
| Compound | Type | Target | Assay Type | IC50 / Ki | Source(s) |
| This compound | Synthetic Inverse Agonist | RORγ | Radioligand Binding (Ki) | 105 nM | [3] |
| RORγ | GAL4 Reporter Assay (IC50) | ~320 nM | [3] | ||
| Digoxin (B3395198) | Natural (Cardiac Glycoside) | RORγ | Reporter Assay (IC50) | 1.98 µM | [4] |
| RORγ | In vitro Competition (IC50) | 4.1 µM | [4] | ||
| Ursolic Acid | Natural (Triterpenoid) | RORγt | Coactivator Binding (IC50) | 0.68 µM | [5] |
| Berberine (B55584) | Natural (Alkaloid) | RORγt | Th17 Differentiation | Potent Inhibition (IC50 not specified) | [6] |
| Coptisine | Natural (Alkaloid) | RORγt | Direct Binding (SPR) | Stronger affinity than Berberine | [6] |
| 7β, 27-dihydroxycholesterol | Natural (Oxysterol) | RORγt | Competition Binding (Ki) | ~20 nM | [7] |
| 24S-Hydroxycholesterol | Natural (Oxysterol) | RORγ | GAL4 Reporter Assay (IC50) | 280 nM | [8] |
Table 2: Selectivity Profile of RORγ Inhibitors
| Compound | Selectivity Notes | Source(s) |
| This compound | Selective for RORγ over RORα, LXRα, and FXR.[3][9] | [3][9] |
| Digoxin | Selective for RORγ over RORα and DHR3.[4] Known inhibitor of Na+/K+-ATPase at higher concentrations.[10] | [4][10] |
| Ursolic Acid | Selectively inhibits RORγt over RORα.[11] Also reported to activate the glucocorticoid receptor.[3] | [3][11] |
| Berberine | Potently inhibits Th17 differentiation.[6] Also inhibits CYP1B1.[12] | [6][12] |
| Coptisine | Potently inhibits Th17 differentiation.[6] Also an uncompetitive IDO inhibitor.[13] | [6][13] |
| 7β, 27-dihydroxycholesterol | Selective for RORγt over other tested nuclear receptors.[14] | [14] |
| 24S-Hydroxycholesterol | Represses transcriptional activity of both RORα and RORγ.[8] | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the RORγ signaling pathway and a typical experimental workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of RORγ inhibitors.
RORγ Luciferase Reporter Gene Assay
This assay is a common method to screen for and characterize modulators of RORγ transcriptional activity.
Principle: A reporter plasmid containing a luciferase gene under the control of ROR-responsive elements (ROREs) is co-transfected into a suitable host cell line along with an expression plasmid for RORγ. The binding of an active RORγ to the ROREs drives the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate. Inverse agonists will decrease the luciferase signal.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing:
-
RORγ expression vector (e.g., pCMV-RORγ).
-
RORE-luciferase reporter vector (e.g., pGL4-RORE-luc).
-
A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and natural inhibitors) and a vehicle control (e.g., DMSO).
-
Replace the cell culture medium with fresh medium containing the compounds at the desired concentrations.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the ability of compounds to inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
Principle: Naive CD4+ T cells are cultured under specific cytokine conditions that promote their differentiation into Th17 cells, which is characterized by the expression of RORγt and the production of IL-17. The effect of inhibitors on this process is quantified by measuring the frequency of IL-17-producing cells or the amount of secreted IL-17.
Detailed Protocol:
-
Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for naive CD4+ T cells (CD4+CD62L+CD44-) using a magnetic-activated cell sorting (MACS) kit.
-
-
T Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to activate the T cells.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10⁵ cells per well.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
-
-
Compound Treatment:
-
Add the test compounds (this compound and natural inhibitors) at various concentrations to the cell cultures at the time of seeding. Include a vehicle control.
-
-
Analysis of Th17 Differentiation (after 3-5 days):
-
Intracellular Cytokine Staining:
-
Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A using a fluorescently labeled antibody.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-17A using a specific ELISA kit.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Th17 differentiation or IL-17A production compared to the vehicle control.
-
Determine the IC50 values from the dose-response curves.
-
Discussion and Conclusion
This compound stands out as a highly potent and selective synthetic RORγ inverse agonist with well-characterized in vitro and in vivo activity.[3] Its nanomolar potency in both binding and functional assays makes it a valuable tool for studying RORγ biology and a promising scaffold for further drug development.
Natural RORγ inhibitors, while generally less potent than this compound, offer a diverse range of chemical scaffolds that can inspire the design of new synthetic modulators. Digoxin and ursolic acid are the most studied natural inhibitors, but their therapeutic potential is hampered by off-target effects and lower potency.[3][4] However, the discovery of other natural inhibitors, such as certain oxysterols and alkaloids like berberine and coptisine, highlights the rich chemical diversity available in nature for targeting RORγ.[6][7]
The choice between pursuing a synthetic lead like this compound or exploring natural product-based scaffolds depends on the specific goals of the research or drug development program. This compound offers a clear path for optimization due to its well-defined structure-activity relationship. Natural products, on the other hand, may provide novel mechanisms of action or unique pharmacophoric features that can be exploited for the development of next-generation RORγ inhibitors with improved efficacy and safety profiles.
This comparative guide provides a foundation for researchers to navigate the landscape of RORγ inhibitors. Further head-to-head studies under standardized conditions are warranted to enable a more definitive comparison of the therapeutic potential of this compound and the diverse array of natural RORγ modulators.
References
- 1. rupress.org [rupress.org]
- 2. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of natural RORγt inhibitor using machine learning, virtual screening, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of CYP1 by berberine, palmatine, and jatrorrhizine: selectivity, kinetic characterization, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SR2211: A Comparative Guide to Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of SR2211, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). A primary focus is placed on the use of small interfering RNA (siRNA) as a powerful tool for target validation, with comparisons to other relevant techniques. Experimental data and detailed protocols are provided to support the objective evaluation of these methods.
This compound and its Target: RORγ
This compound has been identified as a selective modulator of RORγ, a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] As an inverse agonist, this compound functions by repressing the transcriptional activity of RORγ, thereby inhibiting the expression of its target genes like IL17A.[1][3] Validating that the biological effects of this compound are indeed mediated through its interaction with RORγ is a critical step in its development as a therapeutic agent for autoimmune diseases.
On-Target Validation of this compound: Experimental Evidence
The on-target effects of this compound have been demonstrated through a series of experiments that show its activity is dependent on the presence of RORγ. The primary validation did not rely on siRNA knockdown but rather on reporter gene assays and analysis of endogenous gene expression.
Quantitative Data from Reporter Gene Assays
The following table summarizes the data from luciferase reporter assays in HEK293T cells, demonstrating the selective inhibitory activity of this compound on RORγ.
| Assay Configuration | This compound Concentration | Luciferase Activity (% of Vehicle Control) | Reference |
| Gal4-RORγ LBD + UAS-Luciferase | 10 µM | < 5% | [1] |
| Gal4-RORα LBD + UAS-Luciferase | 10 µM | ~100% | [1] |
| Full-length RORγ + 5xRORE-Luciferase | 10 µM | ~40% | [1] |
| Full-length RORγ + IL-17 Promoter-Luciferase | 10 µM | ~50% | [1] |
Quantitative Data from Endogenous Gene Expression Analysis
The effect of this compound on the expression of the RORγ target gene, IL17A, was assessed in murine T lymphocyte (EL-4) cells.
| Cell Line | Treatment | Target Gene | Gene Expression Level (relative to vehicle) | Reference |
| EL-4 | This compound (5 µM) | Il17a | Significantly Reduced | [1] |
| EL-4 | This compound (5 µM) | Il23r | Significantly Reduced | [4] |
Using siRNA to Validate this compound's On-Target Effects
While the above data strongly support the on-target activity of this compound, siRNA-mediated knockdown of RORγ provides a direct method to confirm that the effects of this compound are dependent on the presence of its target protein. The logic of this approach is that if this compound acts through RORγ, then in cells where RORγ expression is significantly reduced by siRNA, the inhibitory effect of this compound on IL-17 production should be diminished or abolished.
Experimental Workflow for siRNA-Mediated Validation
References
- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide: SR2211 Versus Anti-IL-17 Antibodies in Modulating IL-17 Pathway Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SR2211, a synthetic RORγt inverse agonist, and anti-IL-17 monoclonal antibodies. The comparison is supported by preclinical and clinical data, with a focus on their mechanisms of action and performance in relevant disease models.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] Consequently, targeting the IL-17 pathway has become a key therapeutic strategy. This guide evaluates two distinct approaches to modulating this pathway: the small molecule this compound, which acts intracellularly to suppress IL-17 gene expression, and monoclonal antibodies that directly neutralize IL-17 or its receptor extracellularly.
Mechanism of Action
The two therapeutic modalities employ fundamentally different mechanisms to inhibit the IL-17 signaling pathway.
This compound: Intracellular Suppression of IL-17 Production
This compound is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][3] RORγt is a nuclear receptor and a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of IL-17.[1][4] By binding to RORγt, this compound represses its transcriptional activity, leading to a downstream reduction in the expression and production of IL-17 and the IL-23 receptor.[1][5]
Anti-IL-17 Antibodies: Extracellular Neutralization
Anti-IL-17 antibodies are biologic drugs that target either the IL-17A cytokine itself or its receptor, IL-17RA.[6][7]
-
Anti-IL-17A Antibodies (e.g., Secukinumab, Ixekizumab): These antibodies bind directly to the IL-17A cytokine, preventing it from interacting with its receptor and thereby blocking the downstream inflammatory signaling cascade.[6][7]
-
Anti-IL-17RA Antibodies (e.g., Brodalumab): This class of antibodies binds to the IL-17 receptor A (IL-17RA), which is a shared receptor for several IL-17 family members (IL-17A, IL-17F, IL-17C, and IL-17E). This blockade prevents multiple IL-17 cytokines from initiating their pro-inflammatory effects.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: IL-17 pathway and inhibition points.
Caption: Preclinical efficacy evaluation workflow.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and anti-IL-17 antibodies from in vitro and in vivo studies.
Table 1: In Vitro Potency
| Compound/Antibody | Target | Assay Type | Potency | Reference |
| This compound | RORγt | Radioligand Displacement | Ki = 105 nM | |
| RORγt | Transcriptional Reporter Assay | IC50 ≈ 320 nM | [5] | |
| Ixekizumab | IL-17A | Surface Plasmon Resonance | KD = 1.8 pM (human) | [3] |
| IL-17A | IL-6 Release Neutralization Assay | IC90 = 2.2 ng/mL | [5] | |
| Secukinumab | IL-17A | IL-6 Release Neutralization Assay | IC90 = 956.2 ng/mL | [5] |
| Brodalumab | IL-17RA | IL-6 Release Inhibition Assay | IC50 ≈ 0.03 µg/mL (human) | [8] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound/Antibody | Disease Model | Animal Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Collagen-Induced Arthritis (CIA) | DBA/1 Mice | Reduction in Joint CIA Scores | Significantly reduced scores vs. vehicle | |
| RORγt Inverse Agonist (Compound 3) | Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | Peak Clinical Score | 1.5 ± 0.27 vs. 3.08 ± 0.28 (vehicle) | [1] |
| Anti-IL-17A mAb | Chronic Relapsing EAE | ABH Mice | Clinical Score | Significantly lower scores vs. IgG control | |
| Anti-IL-17RA mAb | Imiquimod-Induced Psoriasis | Mice | Reduction in Epidermal Thickness | More effective than anti-IL-17A mAb | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro IL-17 Neutralization Assay (for Anti-IL-17 Antibodies)
This assay assesses the ability of an antibody to inhibit the biological activity of IL-17A.
-
Cell Line: Human foreskin fibroblasts (HFF-1) or mouse NIH/3T3 fibroblasts.
-
Stimulation: Cells are stimulated with a predetermined concentration of recombinant human IL-17A (e.g., 25-50 ng/mL) to induce the production of a downstream inflammatory mediator, such as IL-6 or CXCL1 (GROα).
-
Treatment: Serial dilutions of the anti-IL-17A antibody (e.g., secukinumab, ixekizumab) are pre-incubated with IL-17A before being added to the cell culture.
-
Readout: After a defined incubation period (e.g., 48 hours), the concentration of IL-6 or CXCL1 in the cell culture supernatant is measured by ELISA.
-
Analysis: The half-maximal inhibitory concentration (IC50) or the concentration required for 90% inhibition (IC90) is calculated to determine the neutralizing potency of the antibody.[5]
Collagen-Induced Arthritis (CIA) in DBA/1 Mice (for this compound)
This model is used to evaluate the efficacy of therapeutic agents for rheumatoid arthritis.
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Day 21: A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: this compound is administered daily via a suitable route (e.g., intraperitoneal injection) starting from a specified day post-immunization.
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated several times a week by scoring each paw for signs of inflammation (erythema, swelling) on a scale of 0-4, with a maximum score of 16 per mouse.
-
Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
-
Analysis: The mean arthritis scores between the this compound-treated and vehicle-treated groups are compared to determine efficacy.
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This is a widely used model for multiple sclerosis to assess neuroinflammation and demyelination.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.[1]
-
Induction:
-
Treatment: The test compound (e.g., RORγt inverse agonist or anti-IL-17 antibody) is administered daily or at specified intervals starting from the day of immunization (prophylactic) or after disease onset (therapeutic).[1]
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0-5, where 0 is no disease and 5 is moribund or death. Scores typically reflect the degree of tail and limb paralysis.[1][6]
-
Histology: At the study endpoint, the brain and spinal cord are collected for histological analysis of immune cell infiltration and demyelination.
-
-
Analysis: The mean clinical scores, disease incidence, and day of onset are compared between treatment and vehicle groups.[1]
Discussion and Conclusion
This compound and anti-IL-17 antibodies represent two distinct and effective strategies for targeting the IL-17 pathway.
This compound , as a small molecule RORγt inverse agonist, offers the advantage of oral bioavailability and intracellular targeting of the master regulator of Th17 cell differentiation. Preclinical data demonstrates its ability to suppress IL-17 production and shows efficacy in mouse models of arthritis and EAE.[5] The efficacy of another RORγt inverse agonist in the EAE model, with a significant reduction in the peak clinical score, further supports the therapeutic potential of this class of compounds.[1]
Anti-IL-17 antibodies have shown robust clinical efficacy, particularly in psoriasis, where they have set a new benchmark for treatment. Preclinical studies in mouse models of EAE and psoriasis also demonstrate their therapeutic effect.[8] Notably, targeting the IL-17RA with brodalumab, which blocks multiple IL-17 family members, may offer broader pathway inhibition and potentially greater efficacy in certain contexts, as suggested by the psoriasis model data.[8]
References
- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation Triggers Synaptic Alteration and Degeneration in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-Depth Characterization of Somatic and Orofacial Sensitive Dysfunctions and Interfering-Symptoms in a Relapsing-Remitting Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of SR2211: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the potent and selective RORγ inverse agonist, SR2211, including detailed disposal procedures, key chemical and biological data, and an overview of its mechanism of action.
Key Chemical and Physical Properties of this compound
This compound is a small molecule inhibitor of the RORγ (Retinoic acid receptor-related orphan receptor gamma) nuclear receptor. A summary of its key quantitative properties is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄F₇N₃O | [1][2] |
| Molecular Weight | 527.48 g/mol | [1][2] |
| CAS Number | 1359164-11-6 | [1][2] |
| Appearance | White to off-white powder/solid | [1][3] |
| Purity | ≥98% (HPLC) | [3] |
| Ki (Binding Affinity for RORγ) | 105 nM | [1][2][3][4] |
| IC₅₀ (Inhibitory Concentration) | ~320 nM | [1][2][3][4] |
| Solubility | - DMSO: ≥ 20 mg/mL (up to 170.6 mM) - DMF: 20 mg/mL - Ethanol (B145695): 10 mg/mL | [2][3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
This compound Disposal Procedures
As a specific disposal protocol for this compound is not publicly available, the following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EH&S) guidelines, which supersede any general advice provided here.
-
Hazard Determination : Treat all waste containing this compound as potentially hazardous chemical waste. While this compound is not currently classified as an acutely toxic waste, its potent biological activity warrants caution.[5] Waste should be segregated at the point of generation.[5]
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines. Keep this compound waste separate from incompatible materials.[6]
This procedure applies to unused or expired this compound powder and any lab debris (e.g., weigh boats, contaminated gloves, pipette tips) that has come into contact with the solid compound.
-
Container : Place the solid waste into a clearly labeled, leak-proof, and chemically compatible container.[7] The container should be designated for solid chemical waste.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate amount of waste, and the date of accumulation.[6]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Pickup : Arrange for waste pickup through your institution's EH&S department.
This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for experimental use. DMSO can penetrate the skin and may carry dissolved chemicals with it, necessitating careful handling of the solution and its waste.
-
No Drain Disposal : Do not dispose of this compound solutions, including those in DMSO, down the sink.[4][8] Organic solvent waste must be collected for proper disposal.
-
Container : Collect all liquid waste containing this compound and DMSO in a designated, sealed, and properly vented hazardous waste container for organic solvents.[9][10] Ensure the container is compatible with DMSO.
-
Labeling : Label the liquid waste container with "Hazardous Waste," the names and approximate percentages of all components (e.g., "DMSO 99%, this compound <1%"), and the accumulation start date.[6]
-
Storage : Store the liquid waste container in a secondary containment tray within a designated SAA, away from heat and ignition sources.[6][9]
-
Pickup : When the container is full or has reached its accumulation time limit, arrange for pickup by your institution's EH&S department.
-
Decontamination : If possible and safe, rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste.
-
Defacing : Deface or remove the original label to prevent misuse.[4]
-
Disposal : Dispose of the rinsed and defaced container in the appropriate laboratory glassware or solid waste stream as per your institutional guidelines.[3]
Mechanism of Action: this compound Signaling Pathway
This compound functions as an inverse agonist of RORγt, the master transcription factor for the differentiation of pro-inflammatory Th17 cells. By binding to RORγt, this compound inhibits its transcriptional activity, leading to the suppression of key inflammatory cytokines, most notably Interleukin-17 (IL-17).[11][12] This mechanism is central to its therapeutic potential in autoimmune diseases.
Caption: this compound inhibits the RORγt signaling pathway, blocking IL-17 production.
By providing this detailed guidance, we aim to empower researchers to handle and dispose of this compound safely and responsibly, fostering a culture of safety and excellence in the laboratory.
References
- 1. rupress.org [rupress.org]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidelines for SR2211
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Storage, and Disposal of SR2211.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective synthetic RORγ modulator. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound is designated for "Standard Handling" by suppliers, indicating that it should be treated with the caution appropriate for a novel chemical substance with incompletely characterized toxicological properties.[1] Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Disposable, to be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Storage and Stability
This compound is a solid powder and should be stored under the following conditions to ensure its stability:
| Parameter | Condition |
| Storage Temperature | 2-8°C |
| Long-term Storage | Store desiccated at -20°C. |
| Light Sensitivity | Protect from light.[1] |
| Shipping | Typically shipped at ambient temperature. |
Solution Preparation and Handling
This compound is soluble in various organic solvents. Prepare solutions in a chemical fume hood.
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~10 mg/mL |
| DMF | ~20 mg/mL |
Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste and any lab materials with visible contamination (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, from receiving to disposal.
Caption: A flowchart outlining the key steps and safety precautions for the handling of this compound in a laboratory environment.
By adhering to these guidelines, researchers can safely handle this compound while maintaining the integrity of their experiments and ensuring a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
